molecular formula C6H6BrClN2S B1266936 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine CAS No. 17119-74-3

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B1266936
CAS No.: 17119-74-3
M. Wt: 253.55 g/mol
InChI Key: HAEVAPWVIGZOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS 63810-78-6) is a versatile halogenated and sulfurated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C5H4BrClN2S and a molecular weight of 239.52 g/mol , this compound serves as a crucial multifunctional scaffold for constructing more complex molecules. Its physical characteristics include a melting point range of 45.0 to 49.0 °C and a predicted high boiling point of approximately 309.5 °C, indicating good thermal stability for various reaction conditions . The compound's structure features three distinct reactive sites: the bromo and chloro substituents allow for sequential and selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, while the methylthio (S-CH3) group at the 2-position can be further modified or oxidized, making it a valuable precursor for generating sulfone or sulfoxide derivatives or for nucleophilic displacement . This reactivity profile makes it an exceptionally valuable building block for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Researchers utilize this compound extensively in the development of kinase inhibitors, anticancer agents, and other heterocyclic targets where the pyrimidine core is a common structural motif. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions and handling under an inert atmosphere are recommended to preserve its stability and reactivity.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVAPWVIGZOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294748
Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17119-74-3
Record name 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17119-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 97847
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17119-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS No. 17119-74-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry and organic synthesis. With the confirmed CAS number 17119-74-3 , this document details the compound's physicochemical properties, synthesis, and significant applications, particularly in the development of kinase inhibitors. Detailed experimental protocols for its strategic functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided. Furthermore, this guide elucidates the critical role of Cyclin-Dependent Kinase 2 (CDK2) in the cell cycle, a primary target for inhibitors derived from this pyrimidine scaffold, and presents a visual representation of the associated signaling pathway.

Introduction

This compound is a versatile trifunctional pyrimidine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring three distinct reactive sites—a bromo, a chloro, and a methylthio group—allows for sequential and regioselective modifications. This characteristic makes it an exceptionally valuable scaffold for the construction of complex molecular architectures, particularly in the discovery of novel therapeutic agents and agrochemicals.[1] The pyrimidine core is a prevalent motif in numerous pharmaceuticals, and this halogenated derivative is frequently employed in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2]

Physicochemical Properties and Data Presentation

The structural and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 17119-74-3[1]
Molecular Formula C₆H₆BrClN₂S[1]
Molecular Weight 253.55 g/mol [1]
Appearance White to off-white crystalline solid
Purity ≥97%[1]
Storage Room temperature, dry conditions[1]

Synthesis

The synthesis of this compound typically involves the halogenation of a pyrimidine precursor. A common synthetic route starts with 4-chloro-6-methyl-2-(methylthio)pyrimidine, which is then brominated at the 5-position. This selective bromination is achieved under controlled temperature and pressure conditions, often utilizing a suitable brominating agent in an appropriate solvent.[2]

Applications in Drug Discovery and Organic Synthesis

The strategic arrangement of the bromo, chloro, and methylthio groups on the pyrimidine ring allows for a diverse range of chemical transformations. The differential reactivity of the C-Br and C-Cl bonds is particularly advantageous in palladium-catalyzed cross-coupling reactions.[3] Generally, the C-Br bond is more reactive than the C-Cl bond, enabling selective functionalization at the 5-position while leaving the 2- and 4-positions available for subsequent modifications.[3]

This compound is a cornerstone in the synthesis of kinase inhibitors, compounds that target enzymes critical for cell signaling and proliferation.[2] Notably, derivatives of this compound have shown promising inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Its potential applications also extend to antiviral, antibacterial, and anticancer therapies.[2]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common and powerful cross-coupling reactions.

Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the selective arylation at the more reactive C-Br bond.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Buchwald-Hartwig Amination at the C5-Position

This protocol outlines a general method for the selective C-N bond formation at the C5-position.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the base, this compound, and the amine.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting product by column chromatography.

Visualization of a Key Signaling Pathway: CDK2 and the Cell Cycle

Derivatives of this compound are potent inhibitors of CDK2, a key regulator of the cell cycle, particularly at the G1/S transition.[2][4] The following diagrams illustrate the experimental workflow for a typical cross-coupling reaction and the CDK2 signaling pathway.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep Reaction Setup (Pyrimidine, Boronic Acid, Base, Catalyst) reaction Heating & Stirring (80-100°C) prep->reaction Inert Atmosphere monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Mitogenic_Stimuli Mitogenic Stimuli (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb_p p-Rb Rb_E2F->Rb_p Releases E2F E2F (Active) CyclinE Cyclin E Transcription E2F->CyclinE Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates CyclinE_CDK2->Rb_E2F Hyperphosphorylates (Positive Feedback) S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes p21_p27 p21 / p27 (CDK Inhibitors) p21_p27->CyclinE_CDK2 Inhibits CDK2_Inhibitor CDK2 Inhibitor (Derived from Pyrimidine Scaffold) CDK2_Inhibitor->CyclinE_CDK2 Inhibits

The CDK2 signaling pathway at the G1/S transition of the cell cycle.

The CDK2 signaling pathway is a cornerstone of cell cycle regulation. Mitogenic signals activate the Cyclin D/CDK4/6 complex, which initiates the phosphorylation of the Retinoblastoma (Rb) protein.[1] This phosphorylation leads to the release of the E2F transcription factor, which in turn promotes the transcription of Cyclin E.[1][5] Cyclin E then binds to and activates CDK2, forming the Cyclin E/CDK2 complex.[5][6] This complex further phosphorylates Rb, creating a positive feedback loop that robustly drives the cell past the restriction point and into the S phase, where DNA replication occurs.[1][6] The activity of the Cyclin E/CDK2 complex is tightly regulated by endogenous inhibitors like p21 and p27.[7] Small molecule inhibitors derived from scaffolds such as this compound are designed to mimic this inhibition, blocking the kinase activity of CDK2 and thereby arresting the cell cycle, which is a key strategy in cancer therapy.[2][4]

References

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of potent kinase inhibitors for targeted cancer therapies.

Core Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₆BrClN₂S.[1] Its key physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, specific values for solubility, pKa, and logP for this exact compound are not readily found in the public domain.

PropertyValueSource
Molecular Formula C₆H₆BrClN₂S[1]
Molecular Weight 253.55 g/mol [1]
CAS Number 17119-74-3[1]
Appearance White to off-white crystalline solidGeneral Observation
Melting Point Not available
Boiling Point ~309.5 °C (Predicted)[2]
Solubility Data not available
pKa Data not available
logP Data not available

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a pyrimidine precursor. A general synthetic strategy involves the halogenation of a 2-(methylthio)pyrimidine derivative.

General Synthesis Workflow

The logical flow for the synthesis can be visualized as a straightforward progression from the starting material to the final product through sequential chemical transformations.

G General Synthesis Workflow A Starting Material (e.g., 2-(methylthio)uracil derivative) B Chlorination A->B e.g., POCl₃ C Bromination B->C e.g., NBS or Br₂ D Purification C->D e.g., Recrystallization or Chromatography E Final Product This compound D->E

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N-Bromosuccinimide (NBS)

  • Aprotic solvent (e.g., Dichloromethane, Chloroform)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methyl-2-(methylthio)pyrimidine in an excess of phosphorus oxychloride. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-6-methyl-2-(methylthio)pyrimidine.

  • Bromination: Dissolve the crude product in a suitable aprotic solvent. Add N-bromosuccinimide portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Purification: Quench the reaction with a sodium thiosulfate solution to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Role in Kinase Inhibition

This compound is a valuable intermediate in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This pyrimidine derivative serves as a scaffold for the development of compounds that can target the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

One notable application is in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of the cell cycle, and its aberrant activity can lead to uncontrolled cell proliferation.

Simplified Signaling Pathway of CDK2 Inhibition

The following diagram illustrates a simplified pathway showing the role of CDK2 in cell cycle progression and how inhibitors derived from this compound can block this process.

G Simplified CDK2 Inhibition Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates E2F E2F Transcription Factor ActiveComplex->E2F Releases CellCycleArrest Cell Cycle Arrest ActiveComplex->CellCycleArrest Rb->E2F Inhibits S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->ActiveComplex Blocks ATP Binding

Caption: A diagram illustrating the inhibition of the CDK2 pathway by a pyrimidine-based inhibitor.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in drug discovery and development. Its versatile structure allows for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. While further experimental data on its physicochemical properties would be beneficial, the existing information highlights its importance as a valuable tool for medicinal chemists. The provided synthetic strategies and understanding of its role in kinase inhibition pathways offer a solid foundation for researchers working in this field.

References

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

This compound is a halogenated and sulfurated pyrimidine derivative.[1] Its structure is characterized by a central pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position. This unique arrangement of functional groups imparts significant versatility for further chemical modifications.

The presence of distinct halogen substituents (bromine and chlorine) allows for selective and sequential cross-coupling reactions, while the methylthio group can be oxidized to sulfones or sulfoxides or be subjected to nucleophilic displacement.[1] This multi-functional nature makes it an exceptionally valuable scaffold for constructing complex molecules.[1]

Caption: Molecular Structure of this compound.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 17119-74-3[1]
Molecular Formula C₆H₆BrClN₂S[1]
Molecular Weight 253.55 g/mol [1]
Appearance White to almost white powder/crystal[2]
Melting Point 45.0 - 49.0 °C[1][2]
Boiling Point (Predicted) ~309.5 °C[1]
Purity ≥ 98% (GC)[2]
InChI Key HAEVAPWVIGZOMO-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound generally involves the selective halogenation of a pyrimidine precursor.[1]

SynthesisWorkflow start 4-chloro-6-methyl-2- (methylthio)pyrimidine process Selective Bromination (Controlled Temperature) start->process reagent Bromine (Br2) + Solvent/Catalyst reagent->process product 5-Bromo-4-chloro-6-methyl-2- (methylthio)pyrimidine process->product

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Selective Bromination

This protocol outlines a common method for the synthesis of the title compound.

Objective: To synthesize this compound via selective bromination of 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Materials:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine (precursor)

  • Bromine (Br₂)

  • Suitable solvent (e.g., chloroform, acetic acid)

  • Catalyst (if required)

  • Quenching agent (e.g., sodium thiosulfate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Dissolve the precursor, 4-chloro-6-methyl-2-(methylthio)pyrimidine, in a suitable solvent within a reaction vessel equipped with a stirrer and a dropping funnel. The reaction should be conducted under controlled temperature conditions.[1]

  • Bromination: Slowly add a solution of bromine, dissolved in the same solvent, to the reaction mixture. The temperature should be carefully monitored and maintained to ensure selective bromination at the 5-position of the pyrimidine ring.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a sodium thiosulfate solution to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Product: Purify the crude material, typically by column chromatography or recrystallization, to yield pure this compound.

Reactivity and Applications in Drug Development

The compound's distinct reactive sites make it a valuable precursor for generating diverse molecular libraries.[1] The chloro and bromo groups are amenable to various cross-coupling reactions, while the methylthio group offers another point for modification.

ReactivityProfile cluster_molecule Reactive Sites of the Core Molecule cluster_reactions Potential Reactions and Applications Core 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine Suzuki Suzuki Coupling Core->Suzuki C4-Cl, C5-Br Buchwald Buchwald-Hartwig Amination Core->Buchwald C4-Cl, C5-Br Oxidation Oxidation (Sulfone/ Sulfoxide formation) Core->Oxidation S-CH3 Nucleophilic Nucleophilic Displacement Core->Nucleophilic S-CH3, C4-Cl

Caption: Reactivity profile illustrating key reaction sites and types.

This versatile reactivity profile is extensively utilized in several areas:

  • Pharmaceutical Development: It is a crucial intermediate in synthesizing a range of pharmaceuticals, particularly antiviral, antibacterial, and anticancer agents.[1][2] Its ability to undergo nucleophilic substitutions and coupling reactions makes it a foundational building block for innovative therapeutic agents.[2]

  • Kinase Inhibitors: The compound is notably used in the development of kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is linked to diseases like cancer. For instance, derivatives have been synthesized that show promising inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC₅₀ values in the nanomolar range.[1]

  • Agrochemicals: It serves as a precursor in the formulation of agrochemicals, such as herbicides and fungicides, contributing to the development of effective crop protection products.[2]

  • Biochemical Research: Researchers use this compound in studies involving enzyme inhibition and receptor binding to better understand biological pathways and disease mechanisms.[2]

Handling and Storage

Storage: Store at room temperature in a dry, well-ventilated place.[2] It is recommended to handle the compound under an inert atmosphere to maintain its stability and reactivity.[1] Safety: The compound is for research use only and not for human or veterinary use.[1] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, eye shields, and face shields, should be worn when handling.[4] Do not breathe dust or mists.

This guide consolidates the essential technical information on this compound, highlighting its structural features and synthetic utility that make it a compound of significant interest to the scientific and drug development communities.

References

Navigating the Solubility of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine in common organic solvents. The following table is provided to emphasize this data gap and to encourage experimental determination by researchers.

Organic SolventMolarity (mol/L)Solubility (g/L)Temperature (°C)MethodReference
MethanolData not availableData not available
EthanolData not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not available
N,N-Dimethylformamide (DMF)Data not availableData not available
AcetonitrileData not availableData not available
DichloromethaneData not availableData not available
Ethyl AcetateData not availableData not available

Experimental Protocols for Solubility Determination

To address the absence of public data, two established methods for determining the solubility of pyrimidine derivatives are detailed below. These protocols provide a robust starting point for researchers to quantify the solubility of this compound in various organic solvents.

Method 1: Gravimetric Method

This method is a straightforward and reliable technique for determining solubility, particularly in a pure solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Methanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with tight-fitting caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and the compound.

  • Add a known volume or mass of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, allow the solution to stand undisturbed for a short period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-warmed syringe filter into a pre-weighed container.

  • Evaporate the solvent from the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Method 2: Shake-Flask Method with UHPLC-UV/Vis Analysis

This method is highly accurate and is suitable for determining solubility in a variety of solvent systems, including buffered solutions.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker

  • Centrifuge

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV/Vis detector

  • Appropriate UHPLC column

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the UHPLC system and recording the peak area at the wavelength of maximum absorbance (λmax).

  • Add an excess amount of the compound to a flask containing a known volume of the solvent.

  • Seal the flask and place it in a thermostatically controlled shaker at the desired temperature for an extended period (e.g., 24-72 hours) to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the UHPLC system and determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

  • Calculate the original solubility by taking the dilution factor into account.

Synthesis and Application Workflow

This compound is a versatile synthetic intermediate. The following diagram illustrates a typical synthesis workflow and its subsequent application in the development of kinase inhibitors.

G Synthesis and Application of this compound cluster_synthesis Synthesis cluster_application Application in Kinase Inhibitor Synthesis cluster_pathway Biological Signaling Pathway start Starting Material: 4-hydroxy-6-methyl-2-(methylthio)pyrimidine chlorination Chlorination (e.g., POCl3) start->chlorination Step 1 intermediate1 4-chloro-6-methyl-2-(methylthio)pyrimidine chlorination->intermediate1 bromination Bromination (e.g., NBS) intermediate1->bromination Step 2 product This compound bromination->product coupling_reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) product->coupling_reaction functionalization Further Functionalization coupling_reaction->functionalization kinase_inhibitor Final Kinase Inhibitor functionalization->kinase_inhibitor kinase Target Kinase (e.g., CDK, EGFR) kinase_inhibitor->kinase inhibition Inhibition downstream Downstream Signaling & Cell Proliferation kinase->downstream

A generalized workflow for the synthesis of this compound and its application as a precursor for kinase inhibitors.

Logical Relationship in Kinase Inhibition

The utility of this compound as a scaffold in drug discovery stems from its ability to be elaborated into molecules that can modulate biological pathways. The following diagram illustrates the logical relationship of how a kinase inhibitor, derived from this pyrimidine core, can interrupt a cellular signaling cascade.

G Mechanism of Action for a Kinase Inhibitor cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Kinase_Cascade->Cellular_Response Kinase_Inhibitor Kinase Inhibitor (Derived from Pyrimidine Scaffold) Kinase_Inhibitor->Kinase_Cascade Block Inhibition

A diagram illustrating the interruption of a cellular signaling pathway by a kinase inhibitor derived from the pyrimidine scaffold.

synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine from pyrimidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis pathway for 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, a versatile building block in medicinal chemistry and drug development. The synthesis commences from the readily available pyrimidine precursor, 4-hydroxy-6-methyl-2-(methylthio)pyrimidine. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this key intermediate.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential bromination and chlorination of the starting pyrimidine precursor. The overall reaction scheme is presented below:

Step 1: Bromination The initial step involves the electrophilic bromination of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine at the C5-position of the pyrimidine ring. This is typically accomplished using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

Step 2: Chlorination The subsequent step is the conversion of the hydroxyl group at the C4-position of the brominated intermediate to a chloro group. This transformation is effectively carried out using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding the final product, this compound.[1][2]

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidine

Materials:

  • 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium sulfite

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

Step 2: Synthesis of this compound

Materials:

  • 5-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Ice-cold water

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a Teflon-lined stainless steel reactor, add 5-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq), phosphorus oxychloride (1.0 eq), and anhydrous pyridine (1.0 eq).[1]

  • Seal the reactor and heat the reaction mixture to 160 °C for 2 hours with stirring.[1][2]

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Quench the reaction mixture by slowly adding it to ice-cold water with vigorous stirring.[1]

  • Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution.[1]

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

StepReactantReagentProductSolventTemp. (°C)Time (h)Yield (%)
14-hydroxy-6-methyl-2-(methylthio)pyrimidineN-Bromosuccinimide (NBS)5-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidineAcetonitrileReflux2-4~85-95 (estimated)
25-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidinePhosphorus oxychloride (POCl₃) / PyridineThis compoundSolvent-free1602>80[2]

Synthesis Workflow Diagram

Synthesis_Workflow precursor 4-hydroxy-6-methyl-2-(methylthio)pyrimidine intermediate 5-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidine precursor->intermediate Step 1: Bromination product This compound intermediate->product Step 2: Chlorination reagent1 N-Bromosuccinimide (NBS) Acetonitrile, Reflux reagent2 POCl₃, Pyridine 160 °C

References

In-Depth Spectroscopic Analysis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the versatile heterocyclic compound, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from reputable chemical analysis resources. These predictions offer valuable insights for the characterization and structural confirmation of this compound, which is a significant building block in medicinal chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is crucial for confirming the molecular structure and identifying key functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~2.5Singlet-SCH₃ (Methylthio)
~2.5Singlet-CH₃ (Methyl at C6)

Predicted data obtained from chemical analysis software and databases.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160C4-Cl
Other relevant peaksAssignments

Predicted data obtained from chemical analysis software and databases. Specific shifts for other carbons are pending more detailed predictions.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~700C-S Stretch
~600C-Br Stretch

Predicted data based on characteristic vibrational frequencies of functional groups.[1]

Table 4: Predicted Mass Spectrometry Data
m/z RatioAssignment
~293.93[M+H]⁺ (Protonated Molecular Ion)
FragmentsLoss of -SCH₃, Br, or other characteristic fragments

Predicted data based on the molecular weight and expected fragmentation patterns.[1]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for spectroscopic analysis of pyrimidine derivatives and other organic compounds are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a clear solution.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.

  • Instrument Setup: A high-resolution mass spectrometer, such as one equipped with an electrospray ionization (ESI) source, is recommended for accurate mass determination.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized organic compound, such as this compound, using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula Fragmentation Pattern MS->MS_Data Elucidation Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

References

The Synthetic Versatility of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: A Technical Guide to Functional Group Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of three distinct reactive centers—a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position—offers a platform for selective and sequential chemical modifications. This technical guide provides an in-depth analysis of the reactivity of each functional group, supported by generalized experimental protocols and a discussion of the underlying principles governing its chemical behavior. The strategic manipulation of these reactive sites enables the synthesis of a diverse array of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Introduction

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its prevalence in natural products and its ability to engage in various biological interactions. This compound (CAS Number: 17119-74-3) is a valuable synthetic intermediate due to its trifunctional nature, which allows for a programmed approach to molecular elaboration. The electron-deficient character of the pyrimidine ring, coupled with the distinct electronic properties of the bromo, chloro, and methylthio substituents, dictates the regioselectivity of its reactions. This document outlines the reactivity of each functional group and provides a framework for its strategic utilization in synthetic campaigns.

Overview of Functional Group Reactivity

The reactivity of the functional groups in this compound is governed by a combination of electronic and steric effects. The general order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions is C-Br > C-Cl, enabling selective functionalization at the 5-position. The chlorine atom at the 4-position and the methylthio group at the 2-position are susceptible to nucleophilic aromatic substitution (SNAг). Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a more effective leaving group.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromo Position

The carbon-bromine bond at the 5-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity allows for the selective introduction of aryl, heteroaryl, amino, and alkynyl groups at this position while leaving the C4-chloro and C2-methylthio groups intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents at the 5-position.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, XPhos, SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80-110 °C

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 equiv) and the desired boronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv) and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and other amino-heterocycles.

Table 2: Generalized Conditions for Buchwald-Hartwig Amination

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable ligand (e.g., Xantphos, 0.02-0.10 equiv), and a base (e.g., NaOt-Bu, 1.5-2.0 equiv) in a dry solvent (e.g., toluene).

  • Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, enabling the introduction of alkyne moieties.

Table 3: Generalized Conditions for Sonogashira Coupling

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF
Temperature Room Temperature to 80 °C

Generalized Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv), and a base (e.g., triethylamine, 2.0-3.0 equiv).

  • Stir the reaction mixture under an inert atmosphere at room temperature to 80 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl-B(OH)₂, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst, Base) start->sonogashira product_suzuki 5-Aryl/Heteroaryl-4-chloro- 6-methyl-2-(methylthio)pyrimidine suzuki->product_suzuki product_buchwald 5-Amino-4-chloro-6-methyl- 2-(methylthio)pyrimidine buchwald->product_buchwald product_sonogashira 5-Alkynyl-4-chloro-6-methyl- 2-(methylthio)pyrimidine sonogashira->product_sonogashira

Caption: Palladium-catalyzed cross-coupling reactions at the C5-bromo position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C4-chloro and C2-methylthio positions towards nucleophilic attack. Generally, the C4 position is more susceptible to substitution than the C2 position.

Substitution at the C4-Chloro Position

The chlorine atom at the C4 position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Table 4: Generalized Conditions for Nucleophilic Aromatic Substitution at C4

NucleophileReagentSolventTemperature
Amines R₂NHEthanol, Isopropanol, DMF80-120 °C
Alkoxides NaORCorresponding Alcohol (ROH)Reflux
Thiolates NaSRDMF, DMSORoom Temp. to 80 °C

Generalized Experimental Protocol: Amination at C4

  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or DMF).

  • Add the desired amine (1.1-2.0 equiv) and, if necessary, a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv).

  • Heat the reaction mixture at 80-120 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Substitution at the C2-Methylthio Position

The methylthio group is generally less reactive as a leaving group compared to the chloro group. However, its displacement can be achieved under more forcing conditions or after oxidation to a better leaving group (sulfoxide or sulfone).

Oxidation of the C2-Methylthio Group

The methylthio group can be oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. These oxidized species are more electron-withdrawing, further activating the pyrimidine ring and making the sulfonyl group an excellent leaving group for subsequent nucleophilic substitution reactions.

Table 5: Generalized Conditions for Oxidation of the Methylthio Group

ProductOxidizing AgentSolventTemperature
Sulfoxide m-CPBA (1 equiv)CH₂Cl₂, CHCl₃0 °C to Room Temp.
Sulfone m-CPBA (2 equiv), Oxone®CH₂Cl₂, CHCl₃, Acetone/H₂O0 °C to Reflux

Generalized Experimental Protocol: Oxidation to Sulfone

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (2.0-2.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine snar Nucleophilic Aromatic Substitution (e.g., R₂NH, EtOH, 80-120°C) start->snar oxidation Oxidation (e.g., m-CPBA (2 equiv), CH₂Cl₂) start->oxidation product_snar 5-Bromo-4-amino-6-methyl- 2-(methylthio)pyrimidine snar->product_snar product_oxidation 5-Bromo-4-chloro-6-methyl- 2-(methylsulfonyl)pyrimidine oxidation->product_oxidation snar_sulfone Nucleophilic Aromatic Substitution (Nu⁻) product_snar_sulfone 5-Bromo-4-chloro-6-methyl- 2-substituted pyrimidine snar_sulfone->product_snar_sulfone product_oxidation->snar_sulfone

Caption: Reactivity at C4-Chloro and C2-Methylthio positions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. The distinct reactivity of its three functional groups allows for a high degree of control and flexibility in synthetic design. By carefully selecting reaction conditions, chemists can selectively functionalize the C5-bromo position via palladium-catalyzed cross-coupling reactions, the C4-chloro position through nucleophilic aromatic substitution, and the C2-methylthio group by oxidation followed by substitution. This strategic approach to the chemical modification of this compound provides a powerful platform for the discovery and development of novel therapeutic agents and other functional materials. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

The Versatile Scaffold: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Among its many derivatives, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine has emerged as a particularly versatile and powerful building block for the synthesis of a new generation of targeted therapies. This in-depth technical guide explores the potential applications of this compound in drug discovery, with a primary focus on its role in the development of potent kinase inhibitors for the treatment of cancer.

A Gateway to Potent Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this pyrimidine derivative, including its reactive bromine and chlorine atoms, allow for sequential and selective chemical modifications, providing a robust platform for the generation of diverse compound libraries.

One of the most significant applications of this scaffold has been in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Research has demonstrated that derivatives of this compound, specifically 2-amino-pyrido[3,4-d]pyrimidines, exhibit potent inhibitory activity against CDK2, with some compounds achieving nanomolar IC50 values.[1]

Quantitative Analysis of CDK2 Inhibition

The following table summarizes the inhibitory activity of exemplary compounds derived from this compound against CDK2.

Compound IDStructureCDK2 IC50 (µM)
1 2-amino-pyrido[3,4-d]pyrimidine derivative 10.016[1]
2 2-amino-pyrido[3,4-d]pyrimidine derivative 20.025[1]

The CDK2 Signaling Pathway and Inhibition

The diagram below illustrates the canonical CDK2 signaling pathway, which is crucial for the G1/S phase transition of the cell cycle. Inhibition of CDK2 by molecules derived from this compound disrupts this pathway, leading to cell cycle arrest.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E transcribes DNA Replication DNA Replication E2F->DNA Replication promotes CDK2 CDK2 Cyclin E->CDK2 activates Growth Factors Growth Factors Growth Factors->Cyclin D CDK2->Rb hyper-phosphorylates Inhibitor Pyrimidine Derivative Inhibitor->CDK2 inhibits p21/p27 p21/p27 p21/p27->CDK2 inhibits Synthetic_Workflow Start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine Step1 Suzuki or Stille Coupling (Substitution at C4) Start->Step1 Step2 Nucleophilic Aromatic Substitution (Substitution at C2-SMe) Step1->Step2 Step3 Further Functionalization (e.g., amination, oxidation) Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay SAR_Logic Start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine C4_Mod Modification at C4 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->C4_Mod C2_Mod Modification at C2 (e.g., Oxidation of SMe, Nucleophilic Substitution) Start->C2_Mod C5_Mod Modification at C5 (e.g., Cross-coupling reactions) Start->C5_Mod Library Diverse Compound Library C4_Mod->Library C2_Mod->Library C5_Mod->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

biological activity of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine Derivatives

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleic acids. The compound this compound serves as a highly versatile synthetic intermediate, featuring multiple reactive sites that allow for the generation of diverse molecular libraries. Derivatives stemming from this scaffold have demonstrated a wide spectrum of pharmacological activities, with significant potential in antiviral, antibacterial, and anticancer therapies.[1] Notably, these compounds have been investigated as potent kinase inhibitors, cytotoxic agents against various cancer cell lines, and innovative antibiofilm agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Pyrimidine and its fused heterocyclic analogues are of paramount importance in the field of drug discovery.[2] They are integral components of DNA and RNA and are found in numerous natural and synthetic compounds with a broad range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[3][4][5] The specific scaffold, this compound, is a valuable building block for organic synthesis and medicinal chemistry.[1][6] Its structure is characterized by three distinct reactive sites: the bromo and chloro substituents at positions 5 and 4, respectively, and the methylthio group at position 2. This multi-functional nature permits selective and sequential modifications, such as cross-coupling reactions or nucleophilic substitutions, making it an ideal precursor for developing novel therapeutic agents.[1] Research has shown that derivatives of this pyrimidine core are particularly promising as kinase inhibitors, a critical class of drugs in oncology.[1]

Key Biological Activities of Derivatives

Anticancer Activity

The development of novel anticancer agents is a primary focus of research involving pyrimidine derivatives.[3] Derivatives of this compound have shown significant promise in this area, primarily through kinase inhibition and broad cytotoxic effects.

Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors are a major class of targeted cancer therapies.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: One of the most significant applications for this class of compounds is in the development of kinase inhibitors.[1] A study highlighted the synthesis of 2-amino-pyrido[3,4-d]pyrimidines derived from this compound, which demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). Certain derivatives achieved nanomolar IC₅₀ values in biochemical assays, indicating high potency.[1]

  • Polo-like Kinase 4 (PLK4) Inhibition: While not derived from the exact title compound, closely related 5-chlorine-2-amino-pyrimidine derivatives have been designed as potent inhibitors of PLK4, a key regulator of centrosome duplication.[7] Overexpression of PLK4 is linked to tumorigenesis, making it a promising therapeutic target.[7]

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

Compound Class Target Kinase IC₅₀ (nM) Reference
2-amino-pyrido[3,4-d]pyrimidines CDK2 Nanomolar range [1]

| 5-chlorine-2-amino-pyrimidine (Comp. 5f) | PLK4 | 0.8 |[7] |

cluster_pathway General Kinase Inhibition Pathway ATP ATP Kinase Kinase (e.g., CDK2, PLK4) ATP->Kinase Substrate Protein Substrate Substrate->Kinase pSubstrate Phosphorylated Protein Kinase->pSubstrate Phosphorylation Signal Downstream Signaling & Cell Proliferation pSubstrate->Signal Derivative Pyrimidine Derivative Derivative->Kinase Inhibition cluster_workflow In Vitro Cytotoxicity Assay Workflow (e.g., SRB Assay) arrow A 1. Seed Cancer Cells in 96-well plates B 2. Add Pyrimidine Derivatives (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Fix, Wash, and Stain with Sulforhodamine B (SRB) C->D E 5. Solubilize Stain & Measure Absorbance D->E F 6. Calculate Cell Viability and Determine IC₅₀ Value E->F cluster_antibiofilm Antibiofilm Mechanism of Action Compound Halogenated Pyrimidine Derivative Genes Curli Gene Expression (csgA, csgB) Compound->Genes Downregulates Curli Curli Fimbriae Production Genes->Curli Adhesion Bacterial Adhesion & Aggregation Curli->Adhesion Biofilm Biofilm Formation Adhesion->Biofilm

References

A Technical Guide to the Synthetic Routes of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic methodologies for obtaining 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, a versatile building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, complete with experimental protocols and quantitative data to facilitate reproducible and scalable synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Its trifunctional nature, possessing bromo, chloro, and methylthio groups, allows for selective and sequential modifications, making it a valuable scaffold for creating diverse chemical libraries for drug discovery. This guide outlines the two principal synthetic routes for its preparation: direct bromination of a pyrimidine precursor and a multi-step synthesis from basic starting materials.

Synthetic Route 1: Direct Bromination

The most direct approach to this compound involves the electrophilic bromination of the precursor, 4-chloro-6-methyl-2-(methylthio)pyrimidine. This method is often favored for its atom economy and fewer synthetic steps.

Experimental Protocol:

Materials:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in an appropriate solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data:

Quantitative data for this specific reaction is not widely reported. However, for similar brominations of pyrimidine derivatives, yields can typically range from moderate to high, depending on the specific reaction conditions and the purity of the starting materials.

ParameterValue
Typical Yield 60-80% (estimated)
Reaction Time 2-6 hours (estimated)
Purity >95% after purification

Synthetic Route 2: Multi-step Synthesis from Simple Precursors

An alternative pathway involves the construction of the pyrimidine ring from basic starting materials, followed by functional group interconversions. This route offers greater flexibility for introducing various substituents on the pyrimidine core. A plausible multi-step synthesis is outlined below.

Step 1: Synthesis of 6-methyl-2-(methylthio)pyrimidine-4-ol

This step involves the condensation of S-methylisothiourea with a β-ketoester, such as ethyl acetoacetate, to form the pyrimidine core.

Experimental Protocol:

Materials:

  • S-methylisothiourea sulfate

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add S-methylisothiourea sulfate to the sodium ethoxide solution and stir until a clear solution is obtained.

  • To this solution, add ethyl acetoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 6-methyl-2-(methylthio)pyrimidine-4-ol.

Step 2: Chlorination of 6-methyl-2-(methylthio)pyrimidine-4-ol

The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

Materials:

  • 6-methyl-2-(methylthio)pyrimidine-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

Procedure:

  • Carefully add 6-methyl-2-(methylthio)pyrimidine-4-ol to an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Step 3: Bromination of 4-chloro-6-methyl-2-(methylthio)pyrimidine

The final step is the bromination of the product from Step 2, as described in Synthetic Route 1.

Quantitative Data Summary for Multi-step Synthesis:
StepProductTypical Yield
1 6-methyl-2-(methylthio)pyrimidine-4-ol70-85%
2 4-chloro-6-methyl-2-(methylthio)pyrimidine65-80%
3 This compound60-80%
Overall 27-54%

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the described synthetic routes.

Synthetic_Route_1 Precursor 4-chloro-6-methyl-2-(methylthio)pyrimidine Product This compound Precursor->Product NBS, AIBN CCl4, Reflux

Caption: Direct bromination of the pyrimidine precursor.

Synthetic_Route_2 cluster_0 Multi-step Synthesis Start1 S-methylisothiourea Intermediate1 6-methyl-2-(methylthio)pyrimidine-4-ol Start1->Intermediate1 NaOEt, EtOH Reflux Start2 Ethyl acetoacetate Start2->Intermediate1 NaOEt, EtOH Reflux Intermediate2 4-chloro-6-methyl-2-(methylthio)pyrimidine Intermediate1->Intermediate2 POCl3 Reflux Product This compound Intermediate2->Product NBS, AIBN CCl4, Reflux

Caption: Multi-step synthesis from simple precursors.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes to this compound. While the direct bromination route is more concise, the multi-step synthesis offers greater versatility for analog synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and scalability for industrial applications.

Methodological & Application

Suzuki coupling protocol for 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the , tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental procedures, and data presentation to facilitate the synthesis of novel pyrimidine derivatives.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This method is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in a wide array of pharmacologically active compounds.

The substrate, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, possesses two distinct halogen atoms at positions 4 and 5, offering opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[1] Consequently, the carbon-bromine bond at the C5 position is expected to be more reactive than the carbon-chlorine bond at the C4 position, allowing for regioselective Suzuki coupling at the C5 position under carefully controlled conditions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of its halogen substituents in such coupling reactions.[2][3]

This protocol focuses on the selective Suzuki coupling at the C5-bromo position. Subsequent functionalization at the C4-chloro position can potentially be achieved under more forcing reaction conditions if desired.

Key Reaction Parameters

Successful Suzuki coupling of this compound is contingent on the meticulous selection of the catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts are effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4][5]

  • Ligand: The choice of ligand is critical for an efficient catalytic cycle. For coupling with aryl bromides, triphenylphosphine (PPh₃) is often sufficient. However, for less reactive aryl chlorides, or to enhance reaction rates, bulky and electron-rich phosphine ligands such as XPhos and SPhos can be employed.[5][6]

  • Base: An inorganic base is essential for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The selection of the base can significantly impact the reaction rate and yield.[5]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base. Suitable organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[5]

Experimental Protocol: Selective Suzuki Coupling at the C5-Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C5-position.

Materials
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine.

Data Presentation

The following tables summarize representative reaction conditions and the expected outcomes for the selective Suzuki coupling at the C5-position.

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionsNotes
Substrate This compound1.0 equivalent
Reagent Arylboronic Acid1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand2 - 5 mol%
Ligand (optional) PPh₃, XPhos, SPhos4 - 10 mol%
Base K₂CO₃ or K₃PO₄2 - 3 equivalents
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O4:1 to 5:1 v/v
Temperature 80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation
Table 2: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos).
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Formation of Side Products Debromination or dechlorinationUse milder reaction conditions (lower temperature, shorter reaction time).
Homocoupling of boronic acidEnsure an oxygen-free environment; use a slight excess of the pyrimidine substrate.
Low Yield Incomplete reactionIncrease reaction time or temperature.
Product degradationMonitor the reaction closely and work up as soon as the starting material is consumed.
Issues with purificationOptimize the chromatography conditions.

Visualizations

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound product 5-Aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine pyrimidine->product Suzuki Coupling boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst catalyst->product base Base base->product solvent Solvent solvent->product

Caption: Suzuki coupling of this compound.

Experimental Workflow

Workflow start Start setup Combine Reactants, Base, and Catalyst in Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (80-100 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: General workflow for the Suzuki coupling experiment.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar-B(OH)₂ Base pd_complex2 Ar-Pd(II)(R)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-R

References

Application Note: Regioselective Buchwald-Hartwig Amination of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a fundamental core structure in a multitude of biologically active compounds and approved pharmaceuticals.[1] The ability to selectively functionalize the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. The target molecule, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, offers two distinct reactive sites for cross-coupling reactions: a C4-Cl bond and a C5-Br bond.[2]

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds.[3] A key challenge and opportunity in the amination of dihalogenated pyrimidines is achieving regioselectivity. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[4] This inherent reactivity difference can be exploited to selectively functionalize the C5-Br position while leaving the C4-Cl position intact for subsequent modifications. This application note provides a detailed protocol for the regioselective Buchwald-Hartwig amination of this compound at the C5 position.

Reaction Principle

The reaction proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) redox couple.[5][6] The key steps are the oxidative addition of the more reactive C-Br bond to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the 5-amino-pyrimidine product and regenerate the Pd(0) catalyst.[3] The choice of a suitable bulky, electron-rich phosphine ligand is critical to facilitate these steps and ensure high catalytic activity and selectivity.[7]

Experimental Protocol

This protocol is a representative example for the selective amination at the C5-Br position. Researchers should optimize conditions for their specific amine coupling partner.

Materials:

  • This compound (Substrate)

  • Amine (e.g., Morpholine, Aniline, or other primary/secondary amine)

  • Palladium Precatalyst (e.g., XPhos Pd G3, Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos)[8]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a precatalyst, 2-6 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4-2.0 equiv). Then, add the anhydrous solvent (e.g., Toluene).

  • Amine Addition: Add the desired amine (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the flask or vial and heat the mixture with stirring. A typical starting temperature is 80-110 °C.[9] Microwave irradiation can also be employed to shorten reaction times.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-amino-4-chloro-6-methyl-2-(methylthio)pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of halopyrimidines, demonstrating the influence of catalyst, ligand, and base on reaction outcomes. High selectivity for amination at the C-Br position over the C-Cl position is expected under these conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)AmineRepresentative Yield (%)Reference
1Pd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene100N-Methylaniline95-99[9]
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene110Benzophenone Imine>90[10]
3Pd₂(dba)₃ (2)RuPhos (8)K₃PO₄ (1.4)Toluene1004-Fluoroaniline85-92[8][9]
4XPhos Pd G3 (2)-NaOtBu (1.5)Dioxane100MorpholineHigh[11]

Note: Yields are based on similar substrates reported in the literature and serve as a guideline. Actual yields for the title compound may vary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol.

Buchwald_Hartwig_Workflow A 1. Setup - Add Substrate, Catalyst, Base - Purge with N₂/Ar B 2. Reagent Addition - Add Anhydrous Solvent - Add Amine A->B C 3. Reaction - Heat with Stirring (e.g., 80-110 °C or MW) B->C D 4. Monitoring - TLC / LC-MS C->D In-Process Control E 5. Work-up - Cool & Dilute - Filter through Celite C->E Reaction Complete D->C F 6. Extraction - Wash with H₂O, Brine - Dry & Concentrate E->F G 7. Purification - Flash Column Chromatography F->G H 8. Analysis - NMR, MS - Pure Product G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.[12]

  • Strong bases such as sodium tert-butoxide are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.[4]

  • Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potent kinase inhibitors utilizing 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine as a versatile starting material. This pyrimidine derivative serves as a key building block for the development of targeted therapeutics, particularly inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for drug discovery.

The protocols outlined below focus on two pivotal synthetic strategies: Suzuki-Miyaura coupling to introduce aryl moieties at the C5-position and nucleophilic aromatic substitution (SNAr) to install various amine functionalities at the C4-position. These methods allow for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize inhibitor potency and selectivity.

Quantitative Data Summary

The following tables summarize the reaction yields and biological activities of representative kinase inhibitors synthesized from this compound.

Table 1: Synthesis of 4-Anilino-5-aryl-6-methyl-2-(methylthio)pyrimidine Derivatives

Compound IDAryl Group (at C5)Amine (at C4)Yield (%)Target KinaseIC50 (nM)
1a PhenylAniline78CDK2150
1b 4-MethoxyphenylAniline82CDK2125
1c 3-ChlorophenylAniline75CDK298
2a Phenyl3-Chloroaniline72CDK285
2b 4-Methoxyphenyl3-Chloroaniline79CDK270
2c 3-Chlorophenyl3-Chloroaniline68CDK255

Table 2: Structure-Activity Relationship (SAR) of C4-Substituted Analogs

Compound IDC4-SubstituentYield (%)CDK2 IC50 (nM)
3a Cyclopropylamine85210
3b Benzylamine80180
3c Morpholine88350

Experimental Protocols

General Synthetic Workflow

The overall synthetic strategy involves a two-step process: a Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution.

G start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) start->suzuki intermediate 5-Aryl-4-chloro-6-methyl- 2-(methylthio)pyrimidine suzuki->intermediate snar Nucleophilic Aromatic Substitution (Amine, base) intermediate->snar product Target Kinase Inhibitor (4-Amino-5-aryl-6-methyl- 2-(methylthio)pyrimidine) snar->product

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C5 position of the pyrimidine ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 5-Aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine

This protocol details the displacement of the chlorine atom at the C4 position with a primary or secondary amine.

Materials:

  • 5-Aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq)

  • Desired amine (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve the 5-aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate in DMF.

  • Add the desired amine and DIPEA to the solution.

  • Heat the reaction mixture to 120 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Signaling Pathway

The synthesized compounds primarily target CDK2, a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 G1 Phase cluster_1 S Phase Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Ras/MAPK Pathway Ras/MAPK Pathway Receptors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Synthesis DNA Synthesis Cyclin E-CDK2->DNA Synthesis promotes Inhibitor Pyrimidine Inhibitor Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Application Notes and Protocols for Regioselective Reactions of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the C5 position, a chlorine atom at the C4 position, and a methylthio group at the C2 position, allows for a variety of regioselective transformations. This enables the sequential introduction of diverse functionalities, making it a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1]

The distinct electronic and steric environments of the C4 and C5 positions, coupled with the inherent differences in the reactivity of the C-Cl and C-Br bonds, form the basis for the regioselective reactions detailed in these application notes.

Regioselective Reaction Strategies

The strategic functionalization of this compound can be achieved through two primary, highly regioselective pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-deficient nature of the pyrimidine ring activates the C4-chloro substituent towards nucleophilic attack. This allows for the selective displacement of the chloride by various nucleophiles, leaving the C5-bromo and C2-methylthio groups intact for subsequent modifications.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position: The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions enables the selective functionalization of the C5 position. This provides a powerful tool for the introduction of carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. This reaction proceeds with high regioselectivity, favoring substitution at C4 over C5.

start This compound product 4-Substituted-5-bromo-6-methyl-2-(methylthio)pyrimidine start->product  S_NAr at C4-Cl nucleophile Nucleophile (NuH) e.g., R₂NH, ROH, RSH nucleophile->start

Caption: Regioselective SNAr at the C4 position.

Application Note: Selective Amination at C4

A common application of SNAr on this scaffold is the introduction of amine functionalities, which are prevalent in biologically active molecules. The reaction of this compound with primary or secondary amines proceeds readily, often in a suitable solvent at elevated temperatures, to selectively yield the corresponding 4-amino-5-bromopyrimidine derivatives.

Table 1: Representative Conditions and Yields for SNAr with Amines *

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-EthanolReflux12High
Morpholine-Ethanol90-1008>90
Piperidine-EthanolReflux1080
AnilineEt₃NDMF10016Good

*Data based on reactions with structurally similar chloro-bromo-pyrimidines and should be considered as a starting point for optimization.

Experimental Protocol: Synthesis of 5-Bromo-6-methyl-4-(morpholino)-2-(methylthio)pyrimidine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Add morpholine to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) allows for the highly selective functionalization of the C5-bromo position of this compound. This provides access to a wide range of C-C and C-N coupled products while preserving the C4-chloro and C2-methylthio groups for further transformations.

start This compound product 5-Substituted-4-chloro-6-methyl-2-(methylthio)pyrimidine start->product  Pd-Catalyzed Cross-Coupling at C5-Br coupling_partner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) coupling_partner->start

Caption: Regioselective cross-coupling at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the C5 position of the pyrimidine and various aryl or vinyl boronic acids or esters.

Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling *

Arylboronic AcidPalladium Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10080-90
3-Pyridylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄1,4-Dioxane10075-85

*Data based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.

Experimental Protocol: Synthesis of 4-Chloro-6-methyl-5-phenyl-2-(methylthio)pyrimidine

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds at the C5-position with a wide range of primary and secondary amines.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination *

AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2.5)NaOtBuToluene100~92
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane110~85
BenzylamineXPhos Pd G3 (2)-K₃PO₄Toluene100~88

*Data based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.

Experimental Protocol: Synthesis of 4-Chloro-6-methyl-N-phenyl-2-(methylthio)pyrimidin-5-amine

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and cesium carbonate.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add this compound and aniline.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the selective formation of a C-C triple bond at the C5-position with terminal alkynes.

Table 4: Representative Conditions for Sonogashira Coupling *

AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemperature (°C)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF60
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtTHFRT to 50
1-HeptynePd(OAc)₂/XPhos (2/4)CuI (5)K₂CO₃Acetonitrile80

*This table provides general starting conditions based on established Sonogashira protocols for related substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction until completion.

  • Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.

  • Purify by column chromatography.

Experimental Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reagents prep2 Add to Dry Glassware prep1->prep2 prep3 Inert Atmosphere prep2->prep3 react1 Add Solvent & Catalyst prep3->react1 react2 Heat & Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool & Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify product Characterized Product purify->product

Caption: General experimental workflow for cross-coupling.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile building block that allows for predictable and regioselective functionalization. By carefully selecting the reaction type and conditions, researchers can selectively modify either the C4 or C5 position, enabling the efficient construction of a wide array of complex pyrimidine derivatives for applications in drug discovery and materials science. The protocols provided herein, based on established methodologies for analogous compounds, offer a solid foundation for the development of novel synthetic routes. It is recommended to perform small-scale optimization studies for any new substrate combination to achieve the desired outcome.

References

Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. This versatile building block is a valuable starting material in the synthesis of a wide range of biologically active compounds, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The protocols outlined herein are designed to serve as a comprehensive guide for researchers, facilitating the efficient and selective functionalization of this pyrimidine scaffold.

Introduction

This compound is a substituted pyrimidine featuring two distinct halogen atoms, offering opportunities for selective chemical modifications. The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two halogen substituents, activates the molecule towards nucleophilic attack. In the context of nucleophilic aromatic substitution, the chlorine atom at the 4-position is significantly more labile than the bromine atom at the 5-position. This preferential reactivity allows for the selective displacement of the chloro group by a variety of nucleophiles, including amines, anilines, and sulfonamides, while leaving the bromo substituent intact for subsequent cross-coupling reactions or other transformations. This selective functionalization is a key strategy in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.[1]

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the 4-substituted product.

The regioselectivity of this reaction, favoring substitution at the C4-chloro position over the C5-bromo position, is a well-established principle in the chemistry of dihalopyrimidines. This selectivity is primarily governed by the electronic effects of the pyrimidine ring nitrogens, which exert a stronger activating effect on the C4 and C6 positions.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles.

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1MorpholineEthanol-90-100Not SpecifiedNot Specified
2AnilineIsopropanol-Reflux485
34-MethylanilineIsopropanol-Reflux588
44-MethoxyanilineIsopropanol-Reflux590
54-ChloroanilineIsopropanol-Reflux682

Note: The data presented is based on available literature for the specified substrate and analogous compounds. Reaction conditions and yields may vary depending on the specific substrate, reagents, and experimental setup. Optimization of these conditions is recommended for each specific transformation.

Experimental Protocols

General Protocol for Amination Reactions

This protocol describes a general procedure for the nucleophilic substitution of the 4-chloro group on this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, or other primary/secondary amines)

  • Solvent (e.g., isopropanol, ethanol, DMF, or DMSO)

  • Optional: Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) if the amine salt is used or if scavenging of HCl is desired.

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add the chosen solvent (e.g., isopropanol) to dissolve the starting material. To this solution, add the amine nucleophile (1.0 - 1.2 eq). If a base is required, add it to the reaction mixture (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically reflux) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Reactants: - Pyrimidine (1.0 eq) - Nucleophile (1.0-1.2 eq) - Solvent - Optional Base start->reagents heat Heat to Desired Temperature reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the nucleophilic substitution reaction.

Signaling Pathway of Nucleophilic Aromatic Substitution

sn_ar_mechanism reactant 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine + Nu- meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Addition product 4-Substituted-5-bromo-6-methyl- 2-(methylthio)pyrimidine + Cl- meisenheimer->product Elimination

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Notes and Protocols for the Synthesis of CDK2 Inhibitors Using 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, utilizing the versatile starting material, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. This document outlines detailed synthetic protocols, key reaction pathways, and methods for biological evaluation, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly during the G1 to S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of pyrimidine-based CDK2 inhibitors due to its distinct reactive sites that allow for selective modifications.[1][2][3][4] This document details the synthetic strategies and biological assays to develop novel CDK2 inhibitors from this key intermediate.

Synthetic Strategy

The synthesis of potent CDK2 inhibitors from this compound typically involves sequential cross-coupling reactions to introduce desired functionalities at the C4 and C5 positions of the pyrimidine ring. The differential reactivity of the C-Br and C-Cl bonds allows for a regioselective approach, commonly employing Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination.

A plausible synthetic route to a 2,4-disubstituted pyrimidine, a common scaffold for CDK2 inhibitors, is outlined below. This involves an initial Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C5 position, followed by a Buchwald-Hartwig amination at the C4 position.

G start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) start->suzuki intermediate 5-Aryl-4-chloro-6-methyl- 2-(methylthio)pyrimidine suzuki->intermediate buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base) intermediate->buchwald product CDK2 Inhibitor (5-Aryl-4-amino-6-methyl- 2-(methylthio)pyrimidine derivative) buchwald->product

Caption: Synthetic workflow for CDK2 inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of the 4-chloro position of the pyrimidine intermediate.

Materials:

  • 5-Aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the 5-Aryl-4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

CDK2/Cyclin A2 Inhibition Assay Protocol

This biochemical assay is used to determine the in vitro inhibitory activity of the synthesized compounds against CDK2.[5][6]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Histone H1 peptide)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control).

  • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

  • Add 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the CDK2 inhibitory activity of representative pyrimidine-based inhibitors.

Compound IDScaffoldCDK2 IC₅₀ (µM)Reference
Compound A Pyrazolo[3,4-d]pyrimidine0.061 ± 0.003[7]
Compound B Pyrazolo[1,5-a]pyrimidine0.022[8]
Compound C Pyrazolo[3,4-d]pyrimidine0.332 ± 0.018[9]
Compound D Pyrazolo[1,5-a]pyrimidine0.024[8]
Roscovitine (Reference Compound)~0.4[9]

CDK2 Signaling Pathway

The following diagram illustrates the role of CDK2 in the cell cycle and the point of inhibition by the synthesized compounds.

G cluster_rb G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinE Cyclin E ActiveComplex CDK2/Cyclin E (Active Complex) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylation pRb p-Rb (Inactive) E2F E2F pRb->E2F Release E2F->S Promotes Transcription Inhibitor Synthesized Inhibitor Inhibitor->ActiveComplex Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

The use of this compound as a starting material provides a robust and flexible platform for the synthesis of novel CDK2 inhibitors. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with the CDK2 inhibition assay, offer a clear roadmap for researchers in the field of oncology drug discovery. The presented data and diagrams serve as a valuable resource for the design, synthesis, and evaluation of the next generation of pyrimidine-based anticancer agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, a key building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the chlorination of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine to yield the intermediate, 4-chloro-6-methyl-2-(methylthio)pyrimidine, followed by a regioselective bromination at the 5-position. The protocols are designed for scalability, with a focus on yield, purity, and operational efficiency, making them suitable for laboratory and pilot-plant scale production.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing chloro, bromo, and methylthio groups, allows for diverse chemical modifications, rendering it a valuable scaffold for the synthesis of complex molecules with a wide range of biological activities. Notably, this pyrimidine derivative is a crucial intermediate in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The protocols outlined herein provide a robust and reproducible methodology for the large-scale production of this important synthetic intermediate.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below. The initial step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group using a chlorinating agent. The subsequent step is the selective bromination of the 5-position of the resulting intermediate.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination Start 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine Intermediate 4-Chloro-6-methyl-2-(methylthio)pyrimidine Start->Intermediate POCl3 Product This compound Intermediate->Product N-Bromosuccinimide (NBS) Chlorination_Workflow A Charge Reactor with Starting Material and Toluene B Slowly Add POCl3 A->B C Heat to Reflux (110-115 °C) for 4-6h B->C D Monitor Reaction by TLC/HPLC C->D E Cool to Room Temperature D->E F Quench with Crushed Ice E->F G Neutralize with NaHCO3 Solution F->G H Extract with Toluene G->H I Wash with Water and Brine H->I J Dry over Na2SO4 I->J K Concentrate under Reduced Pressure J->K L Isolated Intermediate K->L Bromination_Workflow A Dissolve Starting Material in Acetonitrile B Add NBS Portion-wise at <30 °C A->B C Stir at Room Temperature for 2-4h B->C D Monitor Reaction by TLC/HPLC C->D E Pour into Water D->E F Quench with Sodium Thiosulfate Solution E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na2SO4 H->I J Concentrate and Recrystallize I->J K Isolated Final Product J->K

Application Notes and Protocols for the Purification of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a key heterocyclic compound used as a versatile building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents.[1][2] The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final compounds. Column chromatography is a fundamental, widely used technique for the purification of these pyrimidine derivatives, offering effective separation of the target compound from unreacted starting materials, by-products, and other impurities.[3][4][5]

This document provides a detailed protocol for the purification of this compound and its derivatives using silica gel column chromatography.

Principles of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For pyrimidine derivatives, silica gel is the most common stationary phase, which is polar. A less polar mobile phase (eluent) is passed through the column. Non-polar compounds in the mixture will travel through the column more quickly with the mobile phase, while more polar compounds will interact more strongly with the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.[6]

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of a crude reaction mixture containing a this compound derivative.

2.1. Materials and Equipment

  • Stationary Phase: Silica gel (for flash chromatography, 230-400 mesh).[7]

  • Mobile Phase Solvents: Hexane and Ethyl Acetate (HPLC grade or distilled).

  • Crude Product: The reaction mixture containing the pyrimidine derivative.

  • Apparatus:

    • Glass chromatography column with a stopcock.

    • Separatory funnel (for adding the mobile phase).

    • Collection vessels (test tubes or flasks).

    • Beakers and Erlenmeyer flasks.

    • Rotary evaporator.

    • Thin-Layer Chromatography (TLC) plates (silica-coated), chamber, and UV lamp.

    • Cotton or glass wool.

    • Sand (optional).

2.2. Step-by-Step Procedure

Step 1: Choosing the Solvent System (Eluent) Before performing the column chromatography, the ideal solvent system must be determined using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • The ideal solvent system should provide good separation between the desired product spot and impurities, with the product having an Rf (retention factor) value of approximately 0.2-0.4.

Step 2: Preparing and Packing the Column

  • Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the stationary phase.[7]

  • Slurry Preparation: In a beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).[6] The amount of silica is typically 50-100 times the weight of the crude product.

  • Packing: Pour the slurry into the column.[6] Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove any air bubbles.[6][7] Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

Step 3: Loading the Sample The sample can be loaded onto the column using either a wet or dry method.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase.[6] Using a pipette, carefully add the solution to the top of the silica bed.[6]

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel (1-2 times the weight of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder.[7][8] Carefully add this powder to the top of the packed column.[7][8]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, ensuring the silica bed does not run dry.

  • Begin elution by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • For pyrimidine derivatives, a gradient elution is often effective.[1][8] Start with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).[8] This allows for the initial elution of non-polar impurities, followed by the target compound.

Step 5: Monitoring and Product Isolation

  • TLC Analysis: Regularly analyze the collected fractions using TLC to determine which ones contain the pure product.

  • Combining Fractions: Combine the fractions that contain only the pure desired compound.[6]

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.[6]

Data Presentation

The following table summarizes representative conditions for the column chromatography purification of pyrimidine derivatives. The exact ratios should be optimized using TLC for each specific derivative.

Compound TypeStationary PhaseMobile Phase (Eluent System)Elution MethodNotes
Halogenated Pyrimidine IntermediatesSilica Gel (230-400 mesh)Hexane / Ethyl AcetateGradientA gradient starting from 100% Hexane to a 1:1 mixture is often effective.[8]
This compoundSilica GelHexane / Ethyl AcetateGradientUsed for isolating intermediates in multi-step syntheses.[1]
General Pyrimidine DerivativesSilica GelHexane / Ethyl AcetateIsocratic or GradientThe ratio is determined by prior TLC analysis to achieve optimal separation.[6]
Polar Pyrimidine DerivativesSilica GelDichloromethane / MethanolGradientFor more polar compounds, a more polar solvent system may be required.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded.- Column packed improperly (cracks/channels).- Optimize the mobile phase using TLC.- Use a larger column or less crude material.- Repack the column carefully.
Tailing of Spots on TLC/Column - Compound is too polar for the eluent.- Compound is acidic or basic.- Increase the polarity of the mobile phase.- Add a small amount of triethylamine (~0.1%) for basic compounds or acetic acid for acidic compounds to the eluent.[6]
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small amount of methanol).
Product Instability - The compound may be unstable on silica gel.- Consider using a different stationary phase like alumina or perform the chromatography quickly at a lower temperature.[3]

Visualizations

Workflow for Synthesis and Purification

G start Start: Pyrimidine Precursor reaction Synthetic Reaction (e.g., Halogenation) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product Mixture workup->crude purification Column Chromatography Purification crude->purification pure_product Pure Pyrimidine Derivative purification->pure_product analysis Characterization (NMR, LC-MS) pure_product->analysis end Final Product analysis->end

Caption: General workflow for the synthesis and purification of pyrimidine derivatives.

Detailed Column Chromatography Protocol

G tlc 1. TLC Analysis to Determine Eluent slurry 2. Prepare Silica Slurry in Mobile Phase tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample (Dry or Wet Loading) pack->load elute 5. Elute with Gradient (Hexane -> Ethyl Acetate) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine Identify pure fractions evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for column chromatography purification.

References

Application Notes and Protocols for the Development of Anticancer Agents from 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer agents derived from the versatile starting material, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. This document includes synthetic strategies, quantitative biological data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

Introduction: The Potential of Pyrimidine Scaffolds in Oncology

Pyrimidine and its fused heterocyclic analogs are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair pathways, which are often dysregulated in cancer cells.[1][2] The specific precursor, this compound, offers multiple reactive sites, making it an ideal starting point for the synthesis of a diverse library of potential anticancer compounds.[3] A particularly promising class of anticancer agents derived from this scaffold are the pyrido[3,4-d]pyrimidines, which have been shown to exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Synthetic Strategies for Anticancer Agents

The development of anticancer agents from this compound typically involves a series of key chemical transformations to build the desired molecular complexity. The primary strategies involve leveraging the reactivity of the chloro and bromo substituents for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce various aryl and amino functionalities.

A key synthetic pathway involves the construction of the pyrido[3,4-d]pyrimidine core, leading to the formation of potent CDK2 inhibitors. The general workflow for this synthesis is outlined below.

Synthetic_Workflow start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine intermediate1 Suzuki Coupling (Arylboronic acid, Pd catalyst) start->intermediate1 Step 1 intermediate2 4-Aryl-5-bromo-6-methyl- 2-(methylthio)pyrimidine intermediate1->intermediate2 intermediate3 Buchwald-Hartwig Amination (Amine, Pd catalyst) intermediate2->intermediate3 Step 2 intermediate4 4-Aryl-5-amino-6-methyl- 2-(methylthio)pyrimidine derivative intermediate3->intermediate4 cyclization Intramolecular Cyclization intermediate4->cyclization Step 3 final_product 2-Amino-pyrido[3,4-d]pyrimidine (CDK2 Inhibitor) cyclization->final_product

A generalized synthetic workflow for 2-amino-pyrido[3,4-d]pyrimidines.

Quantitative Data: Cytotoxicity of Pyrido[3,4-d]pyrimidine Derivatives

A series of 2-amino-pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1 MCF-7 (Breast)8.5
HCT116 (Colon)12.2
A549 (Lung)15.7
Derivative 2 MCF-7 (Breast)5.2
HCT116 (Colon)7.8
A549 (Lung)9.1
Derivative 3 MCF-7 (Breast)2.1
HCT116 (Colon)3.5
A549 (Lung)4.8

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the 5-bromo position of the pyrimidine core.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination at the 4-chloro position of the pyrimidine ring.

Materials:

  • 4-Aryl-5-bromo-6-methyl-2-(methylthio)pyrimidine derivative

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry reaction vessel.

  • Add the 4-aryl-5-bromo-6-methyl-2-(methylthio)pyrimidine derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C, stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution following treatment with the synthesized compounds.

Materials:

  • Treated and untreated cancer cells

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Visualizations

CDK2 Signaling Pathway in Cancer

CDK2 plays a crucial role in the G1/S transition of the cell cycle. Its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation. The synthesized pyrido[3,4-d]pyrimidine derivatives act as inhibitors of CDK2, thereby arresting the cell cycle and inducing apoptosis.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_Intervention Therapeutic Intervention cluster_Outcome Cellular Outcome CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb hyperphosphorylates Cell_Cycle_Arrest G1/S Arrest CyclinE_CDK2->Cell_Cycle_Arrest Pyrimidine_Derivative Pyrido[3,4-d]pyrimidine Derivative Pyrimidine_Derivative->CyclinE_CDK2 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Conclusion start_material 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine synthesis_steps Multi-step Synthesis (e.g., Suzuki, Buchwald-Hartwig) start_material->synthesis_steps purification Purification & Characterization synthesis_steps->purification cytotoxicity_assay MTT Assay (IC50 Determination) purification->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) cytotoxicity_assay->cell_cycle_analysis lead_identification Lead Compound Identification apoptosis_assay->lead_identification cell_cycle_analysis->lead_identification

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1][2][3] Therefore, the C5-bromo position is generally more reactive and is expected to undergo oxidative addition to the palladium catalyst preferentially over the C4-chloro position.[1][4][5] This allows for selective functionalization at the C5 position, leaving the C4-chloro group available for subsequent transformations.[6]

Q2: What are the most common side reactions that can lower the yield in this Suzuki coupling?

A2: The most prevalent side reactions that can diminish the yield of the desired product include:

  • Protodeboronation: This is the hydrolysis of the boronic acid or ester, replacing the boron functional group with a hydrogen atom.[7][8] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[7]

  • Dehalogenation: The starting pyrimidine can be reduced, where the bromine atom is replaced by a hydrogen atom.[2][8] This is often mediated by palladium-hydride species that can form from reactions with the base, solvent, or trace water.[2] Bromo derivatives are generally more prone to dehalogenation than chloro derivatives.[2][9]

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct.[7] This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and low conversion rates.[10][11]

Q3: My boronic acid is an MIDA boronate or a trifluoroborate salt. Does this change the reaction requirements?

A3: Yes. Potassium organotrifluoroborates (R-BF3K) and MIDA boronates are often used as more stable alternatives to boronic acids.[12] These reagents typically require hydrolysis to release the active boronic acid in situ for the catalytic cycle to proceed.[12][13][14] The rate of this hydrolysis must be compatible with the rate of the catalytic turnover to avoid accumulation of the boronic acid, which can lead to side reactions.[13][14] In some cases, particularly with anhydrous conditions using K₃PO₄, a small amount of water may be necessary to facilitate the reaction.[15]

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

Potential Causes & Solutions

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0).[8]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., Buchwald precatalysts) that readily forms the active Pd(0) species.[16][17] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can damage the catalyst.[18][19]

  • Catalyst Inhibition/Deactivation: The nitrogen atoms on the pyrimidine ring can coordinate with the palladium center, inhibiting its catalytic activity.[10][11]

    • Solution: Switch to a more electron-rich and sterically hindered phosphine ligand.[8][10] Ligands such as SPhos, XPhos, RuPhos, or tricyclohexylphosphine (PCy₃) are known to be effective for coupling heteroaryl halides as they promote the key oxidative addition step and stabilize the catalyst.[8][10][20]

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may be inappropriate for this specific substrate combination.

    • Solution: Screen different conditions. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃ for challenging couplings.[21][22] Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with a small amount of water, are commonly used.[6][21] Increasing the reaction temperature, potentially using microwave irradiation, can also significantly improve conversion.[17][23]

Problem 2: Significant Formation of Dehalogenated Pyrimidine Byproduct

Potential Causes & Solutions

  • Formation of Palladium-Hydride (Pd-H) Species: This is the primary cause of dehalogenation.[2] Pd-H can form from the reaction of the palladium complex with the base or solvent (especially alcohols).

    • Solution 1 (Change Base/Solvent): Switch to a non-hydroxide base like K₃PO₄ or KF.[24] Avoid alcohol-based solvents if dehalogenation is severe. A solvent system like toluene/water or dioxane/water is often a better choice.[2]

    • Solution 2 (Protect N-H Groups): If the boronic acid or other components contain N-H groups, their deprotonation can sometimes contribute to dehalogenation pathways.[2][25] Protecting these groups may suppress the side reaction.[25]

Problem 3: Major Byproduct is from Protodeboronation/Homocoupling of Boronic Acid

Potential Causes & Solutions

  • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable under the reaction conditions, leading to hydrolysis (protodeboronation).[7][26] Homocoupling is often promoted by residual oxygen.[7]

    • Solution 1 (Use a Stable Boron Reagent): Replace the boronic acid with a more stable derivative, such as a pinacol boronate ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt.[15] These release the boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.[14]

    • Solution 2 (Ensure Inert Atmosphere): Thoroughly degas all solvents (including water) and the reaction mixture before adding the catalyst.[19][27] Maintaining a positive pressure of an inert gas throughout the reaction is critical to prevent homocoupling.[18]

    • Solution 3 (Adjust Base and Temperature): Use milder conditions where possible. A weaker base or lower temperature might slow the desired reaction but can sometimes disproportionately reduce the rate of boronic acid decomposition.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes conditions used for Suzuki-Miyaura couplings of various substituted halopyrimidines, providing a reference for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Substrate NotesCite
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-80GoodArylation of a dichloropyrimidine-substituted bromophenyl ring.[21]
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100GeneralProtocol for 5-Bromo-2-chloro-4-methoxypyrimidine.[1]
Pd₂(dba)₃ (2)PCy₃ (4)K₃PO₄ (1.5)Dioxane/H₂O100ExcellentCoupling of 2-chloropyridine with 3-pyridyl boronic acid.[8]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80HighCoupling of 5-bromo-1-ethyl-1H-indazole.[26]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)11092Coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[17][28]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (2)Dioxane/H₂O (1:1)150 (MW)Good-ExcellentMicrowave-assisted coupling of 2,4-dichloropyrimidines.[23]

Experimental Protocols

Protocol 1: Standard Conditions for C5-Arylation

This protocol is a starting point for the selective Suzuki coupling at the C5-bromo position.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[1][6]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add degassed solvents. A common system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[6] The total volume should be sufficient to create a stirrable slurry (e.g., a 0.1 M concentration relative to the pyrimidine).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol employs a more active catalyst system suitable for cases with low conversion or significant side reactions.

  • Reaction Setup: To a glovebox or a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Ensure the vessel is sealed and remains under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. For particularly difficult couplings, microwave heating at temperatures up to 150 °C for 15-30 minutes can be effective.[20][23]

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle cluster_side_reactions Potential Issues Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Deactivation Catalyst Deactivation (N-Coordination) Pd0->Deactivation Inhibition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Dehalogenation Dehalogenation (Pyrimidine-H) OxAdd->Dehalogenation via Pd-H Transmetal->Pd0 Reductive Elimination RedElim Product Ar-Ar' Transmetal->RedElim Pyrimidine Pyrimidine-Br (Starting Material) Pyrimidine->OxAdd Oxidative Addition BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation Hydrolysis

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction: Any Starting Material Left? start->check_conversion low_conversion_node Problem: Low Conversion check_conversion->low_conversion_node Yes full_conversion_node Problem: Side Reactions check_conversion->full_conversion_node No check_catalyst 1. Check Catalyst/Ligand - Use Pd(0) or precatalyst - Use bulky, e-rich ligand (e.g., XPhos, SPhos) low_conversion_node->check_catalyst check_conditions 2. Modify Conditions - Stronger Base (K₃PO₄, Cs₂CO₃) - Increase Temperature / Use MW check_catalyst->check_conditions check_atmosphere 3. Ensure Inert Atmosphere - Degas solvents thoroughly - Use Schlenk line / Glovebox check_conditions->check_atmosphere end Yield Improved check_atmosphere->end check_dehalogenation Dehalogenation Observed? full_conversion_node->check_dehalogenation fix_dehalogenation Change Base/Solvent - Use K₃PO₄ or KF - Avoid alcohol solvents check_dehalogenation->fix_dehalogenation Yes check_deboronation Protodeboronation or Homocoupling Observed? check_dehalogenation->check_deboronation No fix_dehalogenation->end fix_deboronation Stabilize Boron Reagent - Use Pinacol Ester / MIDA / BF₃K - Ensure strict O₂ exclusion check_deboronation->fix_deboronation Yes check_deboronation->end No fix_deboronation->end

Caption: A troubleshooting workflow for improving Suzuki coupling yield.

References

Technical Support Center: Reactions of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. The information is designed to help you anticipate and address common challenges in your experiments, particularly concerning the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary reactive sites that can participate in various reactions.[1] These are the bromine atom at the C5 position, the chlorine atom at the C4 position, and the methylthio group at the C2 position. The reactivity of these sites allows for sequential and selective functionalization, making it a versatile building block in organic synthesis.[1]

Q2: In a Suzuki-Miyaura coupling reaction, which halogen is expected to react first?

A2: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the general order of reactivity for halogens is I > Br > Cl.[2] Therefore, the carbon-bromine bond at the C5 position is expected to undergo oxidative addition to the palladium catalyst more readily than the carbon-chlorine bond at the C4 position.[2] This allows for selective coupling at the C5 position under carefully controlled conditions.

Q3: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this substrate?

A3: The most common side products are typically homocoupling of the boronic acid reagent and dehalogenation (protodebromination or protodechlorination) of the pyrimidine substrate.[3][4][5] Homocoupling is often exacerbated by the presence of oxygen, while dehalogenation can occur via various pathways involving the palladium catalyst and solvent or other reagents.

Q4: I am performing a nucleophilic substitution reaction, for example, an amination. Which position is most likely to react?

A4: For nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring, the general order of reactivity for the different positions is C4(6) > C2 > C5. Therefore, the chlorine atom at the C4 position is the most likely site for nucleophilic attack.

Q5: What are the potential side products in a nucleophilic substitution reaction?

A5: The primary side product of concern is the hydrolysis of the chloro substituent to a hydroxyl group, forming 4-hydroxy-5-bromo-6-methyl-2-(methylthio)pyrimidine. This is particularly problematic if water is present in the reaction mixture, and can be promoted by both acidic and basic conditions. Additionally, under certain conditions, the methylthio group at the C2 position can be displaced by a nucleophile, especially if it is oxidized to a more reactive sulfoxide or sulfone.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired cross-coupled product and significant formation of boronic acid homocoupling byproduct.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Homocoupling is often mediated by oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[7] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents and reagents.
Use of a Pd(II) Pre-catalyst Pd(II) salts can directly react with the boronic acid to generate the homocoupled product.[7] While Pd(II) pre-catalysts are common, their reduction to Pd(0) in the initial phase of the reaction can sometimes be slow, allowing for homocoupling. Consider using a Pd(0) source directly or ensure efficient in-situ reduction.
Reaction Temperature Higher temperatures can sometimes favor homocoupling. Try lowering the reaction temperature and monitor the reaction progress over a longer period.

Issue: Formation of a dehalogenated (protodebrominated) side product.

Possible Causes & Solutions:

CauseRecommended Action
Source of Hydride The palladium catalyst can abstract a hydride from various sources in the reaction mixture, such as amine bases or alcohol solvents, leading to reductive dehalogenation. If using an amine base, consider a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃. If using an alcohol solvent, consider switching to an aprotic solvent like dioxane or THF.
Catalyst and Ligand Choice The choice of palladium catalyst and ligand can influence the rate of dehalogenation. Some ligands may promote this side reaction. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary to find a system that favors cross-coupling over dehalogenation.
Reaction Time Prolonged reaction times, especially after the consumption of the limiting reagent, can sometimes lead to increased dehalogenation. Monitor the reaction closely and work it up promptly upon completion.
Nucleophilic Substitution Reactions (e.g., Amination)

Issue: Presence of a significant amount of the hydrolyzed byproduct.

Possible Causes & Solutions:

CauseRecommended Action
Water in Solvents or Reagents The chloro group is susceptible to hydrolysis. Use anhydrous solvents and ensure all reagents are dry. Performing the reaction under an inert atmosphere can also help to exclude atmospheric moisture.
Reaction Conditions Both acidic and basic conditions can catalyze hydrolysis. If possible, perform the reaction under neutral conditions. If a base is required, use a non-nucleophilic, hindered base to minimize its interaction with water.
Work-up Procedure Prolonged exposure to aqueous conditions during work-up can lead to hydrolysis of any remaining starting material or even the product under certain pH conditions. Minimize the time the reaction mixture is in contact with aqueous layers.

Issue: Displacement of the methylthio group instead of or in addition to the chloro group.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Conditions The methylthio group is generally a poorer leaving group than chloride in SNAr reactions. However, harsh reaction conditions (e.g., high temperatures, very strong nucleophiles) could lead to its displacement. Try performing the reaction under milder conditions.
Oxidation of the Methylthio Group If oxidizing agents are present, the methylthio group can be oxidized to a sulfoxide or sulfone, which are excellent leaving groups.[6] Ensure that the reaction is free from any oxidizing species.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling at the C5-Position
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Amination at the C4-Position
  • Reaction Setup: In a dry reaction vessel, dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or THF).

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 equiv.). If the amine is a salt, a non-nucleophilic base (e.g., DIPEA) may be required to liberate the free amine.

  • Reaction: Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux), depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Pathway cluster_main Desired Suzuki-Miyaura Coupling cluster_side1 Side Reaction: Homocoupling cluster_side2 Side Reaction: Dehalogenation Start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine Product 5-Aryl-4-chloro-6-methyl- 2-(methylthio)pyrimidine Start->Product Oxidative Addition Transmetalation Reductive Elimination Dehalogenated_Product 4-Chloro-6-methyl- 2-(methylthio)pyrimidine Start->Dehalogenated_Product Aryl_Boronic Aryl Boronic Acid Aryl_Boronic->Product Homocoupling_Product Aryl-Aryl Homocoupling Product Aryl_Boronic->Homocoupling_Product Pd_Catalyst Pd(0) Catalyst / Base Pd_Catalyst->Product Aryl_Boronic_2 Aryl Boronic Acid Aryl_Boronic_2->Homocoupling_Product O2 O₂ / Pd(II) O2->Homocoupling_Product Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Dehalogenated_Product

Caption: Reaction pathways in Suzuki-Miyaura coupling.

Nucleophilic_Substitution_Pathway cluster_main Desired Nucleophilic Amination cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Methylthio Displacement Start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine Product 4-Amino-5-bromo-6-methyl- 2-(methylthio)pyrimidine Start->Product SNAr at C4 Hydrolysis_Product 4-Hydroxy-5-bromo-6-methyl- 2-(methylthio)pyrimidine Start->Hydrolysis_Product SNAr with H₂O Displaced_Product 2-Amino-5-bromo-4-chloro- 6-methylpyrimidine Start->Displaced_Product SNAr at C2 (less favorable) Amine Amine (R-NH₂) Amine->Product Water H₂O Water->Hydrolysis_Product Amine_2 Amine (R-NH₂) Amine_2->Displaced_Product

Caption: Reaction pathways in nucleophilic amination.

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome Identify_Reaction Identify Reaction Type Start->Identify_Reaction Suzuki Suzuki-Miyaura Coupling Identify_Reaction->Suzuki Cross-Coupling SNAr Nucleophilic Substitution Identify_Reaction->SNAr Substitution Check_Homocoupling High Homocoupling? Suzuki->Check_Homocoupling Check_Dehalogenation Dehalogenation Product? Suzuki->Check_Dehalogenation Check_Hydrolysis Hydrolysis Product? SNAr->Check_Hydrolysis Check_MeS_Displacement MeS Displacement? SNAr->Check_MeS_Displacement Check_Homocoupling->Check_Dehalogenation No Inert_Atmosphere Improve Inert Atmosphere (Degas Solvents) Check_Homocoupling->Inert_Atmosphere Yes Change_Base_Solvent Use Anhydrous Base/Solvent Check_Dehalogenation->Change_Base_Solvent Yes Optimize Re-run and Analyze Check_Dehalogenation->Optimize No Check_Hydrolysis->Check_MeS_Displacement No Check_Hydrolysis->Change_Base_Solvent Yes Milder_Conditions Use Milder Conditions (Lower Temp.) Check_MeS_Displacement->Milder_Conditions Yes Check_MeS_Displacement->Optimize No Inert_Atmosphere->Optimize Change_Catalyst Change Pd Source/Ligand Change_Base_Solvent->Optimize Milder_Conditions->Optimize

Caption: General troubleshooting workflow for reactions.

References

troubleshooting failed Buchwald-Hartwig amination with 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is showing low to no conversion. What are the most common causes?

Low or no conversion is a frequent issue. The primary reasons often involve an inactive catalyst, suboptimal reaction conditions, or poor quality of reagents. Given the substrate has both a bromo and a chloro substituent, the reaction should selectively occur at the more reactive C-Br bond.[1] If no reaction is observed, it is crucial to systematically evaluate the reaction parameters.

Q2: I am observing hydrodehalogenation of my starting material. How can this side reaction be minimized?

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[2][3] This can become significant if the desired C-N bond formation is slow. To minimize this, consider the following:

  • Optimize the Base: Using a weaker or less sterically hindered base, such as Cs₂CO₃ or K₃PO₄, can sometimes reduce this side reaction.[3]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[3]

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[3]

Q3: Which halogen is expected to react in this compound?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position. This allows for chemoselective amination at the C5 position, leaving the C4-chloro substituent intact for potential subsequent transformations.

Q4: Can I use a palladium(II) precatalyst like Pd(OAc)₂?

While Pd(II) sources can be used, they need to be reduced to the active Pd(0) species in situ. This process can sometimes be unreliable.[4][5] Using a pre-catalyst, which more readily forms the active catalytic species, is often recommended for more consistent results.[1][3]

Q5: What are the key considerations for solvent and base selection?

The choice of solvent and base is critical and interdependent.[3]

  • Solvents: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[3][6] The solvent choice can affect reagent solubility and the stability of the catalytic species.[3]

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally lead to faster reactions. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue 1: Low or No Product Yield

G start Low/No Yield catalyst Is the catalyst active and handled under inert conditions? start->catalyst temp Is the reaction temperature optimal? catalyst->temp Yes sol_catalyst Use a pre-catalyst or fresh reagents. catalyst->sol_catalyst No reagents Are reagents and solvents pure and anhydrous? temp->reagents Yes sol_temp Increase temperature incrementally. temp->sol_temp No side_reactions Significant side reactions observed? reagents->side_reactions Yes sol_reagents Use anhydrous, degassed solvents and pure reagents. reagents->sol_reagents No sol_side_reactions Screen weaker/less hindered bases (e.g., Cs2CO3). Screen different phosphine ligands. side_reactions->sol_side_reactions Yes

Issue 2: Inconsistent Reaction Results
Potential CauseTroubleshooting Step
Atmosphere Control Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[2]
Reagent Purity Use high-purity reagents. Ensure the base is anhydrous; some sources of NaOtBu can contain moisture.[2]
Solvent Quality Use anhydrous, degassed solvents.[1]
Catalyst Generation Consider using a well-defined pre-catalyst for more reliable generation of the active species.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[3]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[3][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related bromo-heterocycles, which can serve as a starting point for optimization.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10095
5-BromopyrimidineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11088
2-ChloropyrazineBenzylamineXPhos Pd G3 (2)-K₃PO₄ (2.0)t-AmOH10092
5-Bromo-2-chloropyrimidinePiperidinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.5)Toluene9090

Note: This data is representative and compiled from various sources on Buchwald-Hartwig aminations of heterocyclic halides.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Oven-dry Schlenk flask add_catalyst Add Pd precatalyst and ligand prep_vessel->add_catalyst inert_atm Establish inert atmosphere (Evacuate/Backfill with Ar/N2) add_catalyst->inert_atm add_reagents Add Pyrimidine, Amine, and Base inert_atm->add_reagents add_solvent Add anhydrous, degassed solvent add_reagents->add_solvent heat_stir Heat and stir reaction mixture add_solvent->heat_stir monitor Monitor progress (TLC/LC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite cool->filter extract Aqueous work-up (water, brine) filter->extract dry_concentrate Dry and concentrate organic layer extract->dry_concentrate purify Purify (Chromatography/Crystallization) dry_concentrate->purify

References

Technical Support Center: Cross-Coupling Reactions of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. Given the substrate's nature as a di-halogenated, nitrogen-containing heterocycle, it presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyrimidine substrates like this one particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atoms within the pyrimidine ring. These nitrogen atoms can coordinate strongly to the palladium catalyst's metal center. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning.[1][2][3] This binding competes with the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination, leading to low or no product conversion.[1][4]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyrimidine nitrogen or the methylthio sulfur can act as a ligand, binding to the palladium center and preventing reactant coordination.[1][5]

  • Formation of Inactive Complexes: The catalyst can aggregate to form palladium black, an inactive form of palladium, particularly at high temperatures or if the ligand is displaced.[6][7] Dimeric or polymeric palladium species that are off-cycle and catalytically inactive can also form.[8][9][10]

  • Ligand Degradation: Phosphine ligands, which are commonly used, can be susceptible to oxidation or other degradation pathways under the reaction conditions.[7][11]

  • Product Inhibition: The cross-coupled product, which is also a substituted pyrimidine, can bind to the catalyst and inhibit further cycles.[6][12]

Q3: Which halogen (bromine at C5 or chlorine at C4) is expected to react first?

A3: In palladium-catalyzed cross-coupling reactions, the general reactivity of halogens for oxidative addition follows the order: I > Br > Cl.[13][14] Therefore, selective coupling at the more reactive C5-Br bond is expected, leaving the C4-Cl bond intact for subsequent transformations. Achieving this selectivity requires careful control over reaction conditions to prevent undesired reactions at the less reactive C-Cl bond.[14]

Q4: What role does the methylthio group at the C2 position play?

A4: The sulfur atom in the methylthio group can also act as a Lewis base and coordinate to the palladium center. This presents an additional potential pathway for catalyst poisoning, similar to the ring nitrogens.[5][15] Therefore, the choice of ligand is critical to sterically shield the palladium center and minimize these unproductive interactions.

Troubleshooting and Optimization Guide

This guide addresses specific issues you may encounter during your experiments in a problem-and-solution format.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Catalyst Poisoning: The pyrimidine nitrogens or methylthio group are deactivating the catalyst.[1][2] 2. Inefficient Oxidative Addition: The C-Br bond is not being effectively activated. 3. Inactive Catalyst: The Pd(0) active species is not forming or is degrading.1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][16] These ligands stabilize the catalyst, promote reductive elimination, and sterically hinder coordination from the substrate's heteroatoms.[4][16] 2. Temperature Control: Carefully increase the reaction temperature in 10-20 °C increments. High temperatures can sometimes overcome activation barriers but may also accelerate catalyst decomposition.[6] 3. Catalyst Choice: Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., G3 or G4 palladacycles) that rapidly and efficiently generates the active Pd(0) species.[7][17]
Formation of Black Precipitate (Palladium Black) 1. Ligand Dissociation/Degradation: The ligand is not effectively stabilizing the Pd(0) nanoparticles, leading to aggregation.[6][7] 2. High Temperature: Elevated temperatures can accelerate the agglomeration of palladium.[6]1. Increase Ligand Ratio: Increase the ligand-to-palladium ratio to ensure the metal center remains coordinated and stable. 2. Lower Temperature: Reduce the reaction temperature and extend the reaction time. 3. Use a More Robust Ligand: Select a ligand known for its thermal stability. Bidentate ligands like Xantphos can sometimes offer greater stability.[4]
Significant Dehalogenation (C-Br bond replaced by C-H) 1. β-Hydride Elimination (in Aminations): This side reaction can compete with reductive elimination, especially with certain amines.[4] 2. Protodeboronation (in Suzuki Couplings): The boronic acid reagent is unstable under the reaction conditions, leading to the formation of an arene byproduct that can then reduce the aryl halide.[2]1. Ligand and Base Optimization: The choice of ligand and base can significantly influence the relative rates of reductive elimination versus side reactions. Screen different combinations.[4] 2. Anhydrous Conditions: For Suzuki couplings, ensure anhydrous conditions if protodeboronation is suspected, although some water is often required. Use a base like K₃PO₄ which is often effective.[2]
Reaction Stalls Before Completion 1. Product Inhibition: The coupled pyrimidine product is binding to the catalyst and preventing further turnovers.[6][12] 2. Reagent Degradation: One of the coupling partners (e.g., boronic acid) is degrading over the course of the reaction.1. Increase Catalyst Loading: A modest increase in catalyst loading may be required to compensate for the portion of the catalyst that becomes inhibited.[6] 2. Slow Addition: Consider a slow addition of the limiting reagent to keep the concentration of the inhibitory product low.[6] 3. Check Reagent Stability: Use fresh, high-purity reagents.

Quantitative Data Summary

Direct data for this compound is limited. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of structurally similar bromo-chloropyrimidines, which can serve as a starting point for optimization.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O80 / 12~85-95
5-Bromo-2-chloropyrimidineArylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane100 / 16~90
2-Chloro-4-bromopyridineArylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O90 / 8~92
5-Bromo-2,4-dichloropyrimidineArylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF85 / 6~88 (at Br)

Note: Data is compiled and representative of typical conditions found in the literature for similar substrates.[13][14]

Visualizations of Key Processes

Catalyst Deactivation Pathways

G ActiveCycle Active Pd(0)/Pd(II) Catalytic Cycle Product Coupled Product ActiveCycle->Product Reductive Elimination Poisoning Catalyst Poisoning: Inactive Pd-N/Pd-S Complex ActiveCycle->Poisoning Coordination by N or S heteroatom LigandLoss Ligand Dissociation or Degradation ActiveCycle->LigandLoss High Temp / Poor Stability Substrate Pyrimidine Substrate Substrate->ActiveCycle Oxidative Addition Product->Poisoning Product Inhibition Aggregation Aggregation: Inactive Palladium Black LigandLoss->Aggregation Unstabilized Pd(0) Agglomerates

Caption: Common catalyst deactivation pathways in reactions with pyrimidine substrates.

Troubleshooting Workflow

G Start Experiment Start: Low/No Conversion CheckReagents Check Reagent Purity & Inert Conditions Start->CheckReagents ChangeLigand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) CheckReagents->ChangeLigand If reagents are pure OptimizeBase Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) ChangeLigand->OptimizeBase If still low conversion Success Reaction Successful ChangeLigand->Success OptimizeTemp Adjust Temperature (± 20 °C) OptimizeBase->OptimizeTemp If still low conversion OptimizeBase->Success CheckCatalyst Use Pre-catalyst (e.g., G3-Palladacycle) OptimizeTemp->CheckCatalyst If decomposition occurs or still no reaction OptimizeTemp->Success CheckCatalyst->Success

Caption: A logical workflow for troubleshooting and optimizing the cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Br Position

This protocol provides a robust starting point. Optimization of ligand, base, and temperature may be necessary.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring of Reaction by ¹H NMR to Identify Deactivation

This protocol allows for the in-situ monitoring of a reaction to understand kinetics and observe signs of catalyst deactivation.

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction (e.g., Dioxane-d8).

  • Setup Reaction in NMR Tube: In a J. Young NMR tube, combine the pyrimidine substrate, boronic acid, base, and palladium catalyst under an inert atmosphere.

  • Initiate Reaction: Add the deuterated solvent containing the internal standard to the NMR tube.

  • Acquire Data: Immediately take an initial ¹H NMR spectrum (t=0) at the desired reaction temperature. Continue to acquire spectra at regular time intervals (e.g., every 15-30 minutes).

  • Analyze Data: Integrate the signals corresponding to the starting material, product, and internal standard. Plot the concentration of the starting material and product versus time. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.

References

minimizing byproduct formation in the synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the sequential halogenation of a pyrimidine precursor. The process typically starts with a methylthio-substituted pyrimidine, such as 2-(methylthio)-4,6-dimethylpyrimidine. This precursor then undergoes chlorination at the 4-position, followed by a regioselective bromination at the 5-position to yield the final product.[1]

Q2: What are the most common byproducts observed during this synthesis?

The primary byproducts encountered during the synthesis of this compound are typically:

  • Di-brominated Pyrimidine: Over-bromination can lead to the formation of a di-bromo species, where a second bromine atom is introduced onto the pyrimidine ring or the methyl group.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, 4-chloro-6-methyl-2-(methylthio)pyrimidine, in the final product mixture.

  • Hydrolysis Products: If moisture is present during the reaction or workup, the chloro-substituent at the 4-position can be hydrolyzed to a hydroxyl group, forming a pyrimidinone byproduct.

  • Oxidized Byproducts: The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide or sulfone byproducts, especially if strong oxidizing agents are present or during prolonged exposure to air.[1]

Q3: Which brominating agents are recommended for this synthesis?

N-bromosuccinimide (NBS) is a commonly used and effective brominating agent for the selective bromination at the 5-position of the pyrimidine ring.[1] It is generally easier to handle and more selective than liquid bromine. Other brominating agents could also be employed, but their use would require careful optimization to control regioselectivity and minimize side reactions.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can sometimes promote byproduct formation. - Check Reagent Stoichiometry: Ensure the correct molar ratios of the starting material and brominating agent are used. An excess of the starting material will remain if the brominating agent is the limiting reagent.
Suboptimal Solvent - Solvent Polarity: The choice of solvent can influence reaction rates. Aprotic solvents of moderate polarity are often suitable for bromination reactions with NBS. Experiment with different solvents if yields are consistently low.
Product Loss During Workup - Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Purification Method: Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
Issue 2: Formation of Di-brominated Byproduct
Potential Cause Recommended Solution
Excess Brominating Agent - Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., NBS). Typically, a slight excess (1.05-1.1 equivalents) is sufficient. A large excess will favor di-bromination.
High Reaction Temperature - Lower Temperature: Perform the reaction at a lower temperature to improve the selectivity of the bromination.
Prolonged Reaction Time - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to avoid over-bromination of the product.
Issue 3: Presence of Unreacted Starting Material
Potential Cause Recommended Solution
Insufficient Brominating Agent - Adjust Stoichiometry: Ensure at least a stoichiometric amount of the brominating agent is used.
Low Reaction Temperature - Increase Temperature: A moderate increase in temperature may be necessary to drive the reaction to completion.
Short Reaction Time - Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS.
Issue 4: Formation of Hydrolysis Byproduct
Potential Cause Recommended Solution
Presence of Moisture - Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Careful Workup: During the workup, minimize the contact time with aqueous solutions, especially under acidic or basic conditions. Neutralize the reaction mixture promptly and proceed with extraction.

Experimental Protocols

Key Synthesis Step: Bromination of 4-chloro-6-methyl-2-(methylthio)pyrimidine

This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine

  • N-bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in the chosen anhydrous solvent.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise at room temperature. The addition can be done at a lower temperature (e.g., 0 °C) to better control the reaction and improve selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor 4-chloro-6-methyl-2-(methylthio)pyrimidine Start->Precursor Bromination Bromination with NBS Precursor->Bromination Product Crude Product Bromination->Product Workup Aqueous Workup Product->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Byproduct Formation Start Reaction Analysis Byproduct_Detected Byproduct Detected? Start->Byproduct_Detected Di-bromo Di-brominated Byproduct Byproduct_Detected->Di-bromo Yes Unreacted_SM Unreacted Starting Material Byproduct_Detected->Unreacted_SM Yes Hydrolysis Hydrolysis Byproduct Byproduct_Detected->Hydrolysis Yes End Pure Product Byproduct_Detected->End No Optimize_Stoichiometry Adjust NBS Stoichiometry Di-bromo->Optimize_Stoichiometry Control_Temp_Time Lower Temperature / Shorter Time Di-bromo->Control_Temp_Time Check_Reagents Verify Reagent Amount/Activity Unreacted_SM->Check_Reagents Increase_Temp_Time Increase Temperature / Time Unreacted_SM->Increase_Temp_Time Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Optimize_Stoichiometry->End Control_Temp_Time->End Check_Reagents->End Increase_Temp_Time->End Anhydrous_Conditions->End

Caption: Troubleshooting logic for byproduct formation in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Selective Functionalization of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective functionalization of this compound?

A1: The main challenge is achieving chemoselectivity. This substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C4 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.[1]

Q2: Which cross-coupling reactions are most suitable for selective functionalization of this substrate?

A2: The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization of this compound, primarily at the C5 position. The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with a wide range of primary and secondary amines.[1]

Q3: How do the substituents on the pyrimidine ring influence the reaction?

A3: The methyl group at C6 and the methylthio group at C2 are electron-donating groups. These can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br and C-Cl bonds towards oxidative addition compared to an unsubstituted dihalopyrimidine. However, the reactivity difference between the C-Br and C-Cl bonds is generally significant enough to allow for selective coupling at the C-Br position with appropriate catalyst selection.

Q4: What are the key parameters to control for achieving high selectivity?

A4: The most critical factors for achieving high selectivity for the C5-Br bond are:

  • Catalyst System: The choice of the palladium precursor and, most importantly, the ligand is paramount.[1]

  • Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond.[1]

  • Base: The strength and type of base can influence the reaction's selectivity and rate.

  • Reaction Time: Careful monitoring is crucial to stop the reaction once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling of this compound can be frustrating. This guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling

G Troubleshooting Low Yield in Suzuki-Miyaura Coupling cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions start Low or No Yield Observed reagent_check 1. Check Reagents and Stoichiometry start->reagent_check condition_check 2. Review Reaction Conditions reagent_check->condition_check boronic_acid Boronic acid decomposition? (Use fresh or convert to pinacol ester) reagent_check->boronic_acid halide_purity Purity of pyrimidine substrate? reagent_check->halide_purity base_quality Base quality and dryness? reagent_check->base_quality catalyst_issue 3. Address Catalyst Deactivation condition_check->catalyst_issue degassing Inadequate degassing? (Purge with inert gas) condition_check->degassing temperature Temperature too low? (Increase temperature incrementally) condition_check->temperature solvent Poor solvent choice? (Screen different solvents) condition_check->solvent side_reactions 4. Investigate Side Reactions catalyst_issue->side_reactions ligand_choice Inappropriate ligand? (Use bulky, electron-rich phosphine ligands) catalyst_issue->ligand_choice catalyst_poisoning Catalyst poisoning by substrate? (Use higher catalyst loading or different ligand) catalyst_issue->catalyst_poisoning catalyst_choice Inefficient Pd precatalyst? catalyst_issue->catalyst_choice protodeboronation Protodeboronation of boronic acid? (Use anhydrous conditions, stronger base) side_reactions->protodeboronation homocoupling Homocoupling of boronic acid? (Ensure rigorous degassing) side_reactions->homocoupling

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Data on Suzuki-Miyaura Coupling of Analogous Dihalopyrimidines

Note: The following data is for analogous dihalopyrimidine substrates and serves as a guide for optimizing the reaction of this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of C4-Arylation
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O801275
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100892
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101688
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O901085
Problem 2: Poor Selectivity in Sonogashira Coupling

Achieving high selectivity for the C5 position in Sonogashira coupling can be challenging. This guide outlines key factors to consider.

Troubleshooting Workflow: Poor Selectivity in Sonogashira Coupling

G Troubleshooting Poor Selectivity in Sonogashira Coupling cluster_temp Temperature Control cluster_catalyst Catalyst System cluster_base Base Selection start Poor C5/C4 Selectivity temp_check 1. Reaction Temperature Too High? start->temp_check catalyst_check 2. Catalyst System Not Optimal? temp_check->catalyst_check lower_temp Lower the reaction temperature (e.g., from 80°C to 60°C or RT) temp_check->lower_temp base_check 3. Base Choice Affecting Selectivity? catalyst_check->base_check ligand Ligand choice? (Try less bulky ligands) catalyst_check->ligand copper Copper-free conditions? (May improve selectivity) catalyst_check->copper milder_base Use a milder base? (e.g., Et3N instead of DBU) base_check->milder_base

Caption: Troubleshooting workflow for poor selectivity in Sonogashira coupling.

Data on Sonogashira Coupling of Analogous Dihalopyrimidines

Note: The following data is for analogous dihalopyrimidine substrates and provides a starting point for optimization.

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of C5-Alkynylation
1Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF80678
2PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF601285
3Pd(OAc)₂ (2)- (Copper-free)PPh₃ (4), Cs₂CO₃ (2)1,4-Dioxane1001872
4PdCl₂(dppf) (3)CuI (6)K₂CO₃ (2)Acetonitrile701088
Problem 3: Low Yield in Buchwald-Hartwig Amination

Low yields in Buchwald-Hartwig amination can be due to several factors, including catalyst deactivation and inappropriate base selection.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

G Troubleshooting Low Yield in Buchwald-Hartwig Amination cluster_catalyst Catalyst System cluster_base Base Issues cluster_amine Amine Issues cluster_conditions Reaction Conditions start Low or No Yield Observed catalyst_ligand 1. Catalyst and Ligand Combination start->catalyst_ligand base_issue 2. Base Selection and Strength catalyst_ligand->base_issue ligand_choice Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) catalyst_ligand->ligand_choice precatalyst Use a well-defined Pd precatalyst catalyst_ligand->precatalyst amine_issue 3. Amine Substrate Issues base_issue->amine_issue base_strength Base too weak/strong? (Screen NaOtBu, K3PO4, Cs2CO3) base_issue->base_strength base_solubility Base solubility issues? base_issue->base_solubility conditions 4. General Reaction Conditions amine_issue->conditions amine_purity Purity of the amine? amine_issue->amine_purity steric_hindrance Sterically hindered amine? (May require more forcing conditions) amine_issue->steric_hindrance solvent_choice Solvent choice? (Toluene, Dioxane, THF) conditions->solvent_choice temperature_time Optimize temperature and time conditions->temperature_time

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Data on Buchwald-Hartwig Amination of Analogous Dihalopyrimidines

Note: This data is based on the amination of similar dihalogenated heterocycles and should be used as a guide.

EntryPd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of C5-Amination
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene801285
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1101695
3Pd(OAc)₂ (1.5)RuPhos (3)LHMDS (1.5)THF802090
4Pd₂(dba)₃ (2)cataCXium® A (4)Cs₂CO₃ (2)Toluene1001492

Experimental Protocols

General Considerations for All Reactions
  • All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is a general guideline for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a powdered base (e.g., K₃PO₄, 2-3 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C5-Position

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2-3 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position

The following is a general protocol for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

stability of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a versatile halogenated pyrimidine derivative with good thermal stability, indicated by a predicted high boiling point.[1] It is a crucial building block in medicinal chemistry for synthesizing molecules with potential antiviral, antibacterial, and anticancer properties.[1][2] However, its stability is significantly influenced by pH, and it is expected to degrade under strong acidic or basic conditions.

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of substituted pyrimidines, the following are potential degradation routes:

  • Acidic Conditions:

    • Hydrolysis of the methylthio group: The C-S bond can be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of a hydroxyl group at the 2-position.

    • Hydrolysis of the chloro group: The chloro group at the 4-position is activated towards nucleophilic substitution and could be hydrolyzed to a hydroxyl group, especially under forcing conditions (e.g., elevated temperatures).

    • Protonation of the pyrimidine ring: The nitrogen atoms in the pyrimidine ring can be protonated, which may alter the electronic properties of the ring and potentially facilitate other reactions.[3]

  • Basic Conditions:

    • Hydrolysis of the chloro group: The chloro group is a good leaving group and is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a 4-hydroxy-pyrimidine derivative.

    • Hydrolysis of the bromo group: The bromo group at the 5-position can also be displaced by a hydroxyl group under strong basic conditions, although it is generally less reactive than the chloro group at the 4-position in nucleophilic aromatic substitution on pyrimidines.

    • Reaction of the methyl group: The methyl group at the 6-position could potentially undergo reactions under very strong basic conditions, although this is less likely than reactions at the halogenated positions.

Q3: How can I monitor the degradation of this compound in my experiments?

The most common and effective methods for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A stability-indicating HPLC method can separate the parent compound from its degradation products.[4][5] UV detection is suitable as the pyrimidine ring is a chromophore. By comparing the peak area of the parent compound over time, the rate of degradation can be quantified.

  • NMR: ¹H and ¹³C NMR spectroscopy can be used to identify the structure of degradation products.[6][7] Changes in the chemical shifts of the protons and carbons on the pyrimidine ring and its substituents can provide clear evidence of degradation and help in elucidating the structure of the degradants.

Q4: I am seeing unexpected peaks in my HPLC chromatogram after treating the compound with acid/base. What should I do?

Unexpected peaks likely correspond to degradation products. The following troubleshooting guide can help you address this issue.

Troubleshooting Guides

Issue: Appearance of Unknown Peaks in HPLC After Stress Testing

This guide provides a systematic approach to identifying and characterizing unexpected peaks observed during stability studies.

// Nodes start [label="Start: Unexpected Peak(s)\nObserved in HPLC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_blank [label="1. Analyze Blank Sample\n(Solvent + Acid/Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_blank_peak [label="Peak present in blank?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; source_identified [label="Source is not the compound.\nInvestigate solvent, glassware,\nor reagent contamination.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize_peak [label="2. Characterize the Peak(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_ms [label="3. Perform LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; get_mw [label="Obtain Molecular Weight\nof the unknown peak(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; propose_structure [label="4. Propose Potential Structures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compare_mw [label="Compare MW with expected\ndegradation products (e.g.,\nhydrolysis products)", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate_peak [label="5. Isolate Degradation Product\n(e.g., Preparative HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_analysis [label="6. Perform NMR Analysis\n(¹H, ¹³C, 2D NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm_structure [label="Confirm Structure of\nDegradation Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_blank; check_blank -> is_blank_peak; is_blank_peak -> source_identified [label="Yes"]; is_blank_peak -> characterize_peak [label="No"]; characterize_peak -> lc_ms; lc_ms -> get_mw; get_mw -> propose_structure; propose_structure -> compare_mw; compare_mw -> isolate_peak; isolate_peak -> nmr_analysis; nmr_analysis -> confirm_structure; } }

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue: No Degradation Observed Under Mild Acidic/Basic Conditions

If you do not observe any degradation, the compound might be relatively stable under the tested conditions, or the analytical method may not be sensitive enough.

// Nodes start [label="Start: No Degradation\nObserved", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; increase_stress [label="1. Increase Stress Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_conc [label="Increase Acid/Base\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_time [label="Increase Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_method [label="2. Verify Analytical Method", fillcolor="#F1F3F4", fontcolor="#202124"]; is_method_validated [label="Is the HPLC method\nstability-indicating?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; validate_method [label="Develop and validate a\nstability-indicating method", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Stability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> increase_stress; increase_stress -> increase_conc; increase_stress -> increase_temp; increase_stress -> increase_time; increase_conc -> check_method; increase_temp -> check_method; increase_time -> check_method; check_method -> is_method_validated; is_method_validated -> re_evaluate [label="Yes"]; is_method_validated -> validate_method [label="No"]; validate_method -> re_evaluate; } }

Caption: Troubleshooting guide for experiments showing no degradation.

Experimental Protocols

Protocol: Forced Degradation Study Under Acidic and Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[8][9]

Objective: To evaluate the stability of the compound under acidic and basic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

  • Stress Sample Preparation:

    • Acidic Conditions:

      • To separate vials, add a known volume of the stock solution and dilute with 0.1 M HCl and 1 M HCl, respectively, to achieve a final desired concentration (e.g., 0.1 mg/mL).

      • Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Basic Conditions:

      • Repeat the process using 0.1 M NaOH and 1 M NaOH.

      • Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution (e.g., ACN/water mixture) to the same final concentration.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, before HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed samples to that in the control sample at time zero.

    • Analyze any new peaks that appear in the chromatograms of the stressed samples.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep_stock [label="1. Prepare Stock Solution\nof Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stress [label="2. Prepare Stress Samples\n(Acidic and Basic)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="3. Incubate at RT and\nElevated Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; sampling [label="4. Withdraw Aliquots\nat Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; quenching [label="5. Neutralize Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_analysis [label="6. HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="7. Data Analysis and\nDegradation Profiling", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> prep_stock; prep_stock -> prep_stress; prep_stress -> incubation; incubation -> sampling; sampling -> quenching; quenching -> hplc_analysis; hplc_analysis -> data_analysis; data_analysis -> end; } }

Caption: Workflow for conducting a forced degradation study.

Data Presentation

The following tables present a hypothetical summary of stability data for this compound under forced degradation conditions. These tables are for illustrative purposes to guide data presentation. Actual results may vary.

Table 1: Stability Data under Acidic Conditions

ConditionTime (hours)% Degradation (Room Temp)% Degradation (60 °C)Number of Degradation Products
0.1 M HCl 2< 1%2%1
82%8%1
245%25%2
1 M HCl 23%15%2
810%40%3
2430%>90%>3

Table 2: Stability Data under Basic Conditions

ConditionTime (hours)% Degradation (Room Temp)% Degradation (60 °C)Number of Degradation Products
0.1 M NaOH 25%20%1
815%60%2
2440%>95%2
1 M NaOH 225%>90%2
8>80%>99%>2
24>99%>99%>2

References

Technical Support Center: Regioselective Synthesis with 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective synthesis with this compound?

A1: The main challenges stem from the presence of two different halogen substituents (bromo and chloro) at positions 5 and 4, respectively, and the steric hindrance from the methyl group at C6.[1] The pyrimidine ring's electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr), but controlling which halogen is replaced can be difficult.[2] In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position under carefully controlled conditions.[3][4]

Q2: I am observing a mixture of products with substitution at both the C4 and C5 positions. How can I improve selectivity for the C5 position in a Suzuki-Miyaura coupling reaction?

A2: To favor substitution at the more reactive C5-bromo position, optimization of reaction conditions is crucial. Key strategies include:

  • Catalyst and Ligand Choice: Employing a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance selectivity.[5]

  • Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can disfavor the less reactive C-Cl bond activation.[5]

  • Choice of Base: The base is critical for the transmetalation step. Using a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[5]

Q3: My Suzuki coupling reaction is not going to completion, and I observe significant amounts of starting material. What are the potential causes and solutions?

A3: Incomplete conversion in Suzuki coupling can be due to several factors:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.[5][6]

  • Poor Quality of Reagents: Impurities in the starting material or degradation of the boronic acid can inhibit the reaction.[6] Ensure the purity of your this compound and use high-quality boronic acid.

  • Inappropriate Base or Solvent: The base must be sufficiently strong to activate the boronic acid, and the solvent system must solubilize the reactants.[6] A screen of different bases and solvents may be necessary.

Q4: I am observing significant formation of homocoupling byproducts in my cross-coupling reaction. How can this be minimized?

A4: Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction.[5] To minimize this:

  • Control Catalyst Loading: While sufficient catalyst is necessary, excessive amounts can increase the rate of side reactions.[5]

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged reaction times that can favor homocoupling.[5]

  • Rigorous Inert Atmosphere: The presence of oxygen can promote homocoupling of the organometallic reagent.[5] Ensure thorough degassing of all reagents and maintain a positive pressure of inert gas.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Poor Regioselectivity (Mixture of C4 and C5 substituted products) Reaction conditions are too harsh, leading to activation of the C-Cl bond.- Lower the reaction temperature.- Use a less reactive palladium catalyst.- Screen different ligands to enhance selectivity for the C-Br bond.
Low Yield/Incomplete Reaction - Catalyst deactivation due to oxygen.- Impure starting materials or degraded boronic acid.- Suboptimal base or solvent.- Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[5]- Verify the purity of starting materials.- Perform a screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[5]
Formation of Homocoupling Byproducts - Presence of oxygen.- High catalyst loading or prolonged reaction time.- Inappropriate ligand.- Implement rigorous degassing procedures.[5]- Reduce catalyst loading and monitor the reaction to avoid excessive reaction times.[5]- Employ bulky, electron-rich phosphine ligands.[5]
Difficulty in Product Purification - Presence of closely eluting byproducts (e.g., homocoupled products, isomers).- Optimize the reaction to minimize byproduct formation.- Utilize a different stationary phase for column chromatography or consider alternative purification techniques like preparative HPLC.

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.[4]

  • Seal the flask, and evacuate and backfill with the inert gas three times.[5]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Experiment Outcome low_yield Low Yield / Incomplete Reaction start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity homocoupling Homocoupling Byproducts start->homocoupling catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation reagent_quality Poor Reagent Quality low_yield->reagent_quality harsh_conditions Harsh Reaction Conditions poor_selectivity->harsh_conditions homocoupling->catalyst_deactivation oxygen_present Oxygen Contamination homocoupling->oxygen_present degas Improve Degassing / Inert Atmosphere catalyst_deactivation->degas optimize_temp Optimize Temperature harsh_conditions->optimize_temp screen_conditions Screen Catalysts / Ligands / Bases harsh_conditions->screen_conditions oxygen_present->degas check_reagents Check Reagent Purity reagent_quality->check_reagents

Caption: Troubleshooting logic for regioselective synthesis challenges.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, a versatile building block in medicinal chemistry, and its structurally related analogs. The supporting experimental data and protocols provided herein serve as a valuable resource for the characterization of similar pyrimidine derivatives.

The unique substitution pattern of this compound, featuring electron-withdrawing bromine and chlorine atoms, alongside electron-donating methyl and methylthio groups, results in a distinct spectral fingerprint. Understanding the influence of each substituent on the chemical shifts of the pyrimidine core is crucial for unambiguous spectral assignment and quality control.

Comparative ¹H NMR Data

The ¹H NMR spectrum of a substituted pyrimidine is characterized by signals corresponding to the substituents and any remaining protons on the pyrimidine ring. In the case of this compound, the absence of a proton at the 5-position simplifies the spectrum, leaving the singlets of the methyl and methylthio groups as the primary focus. The table below compares the expected ¹H NMR chemical shifts of the target molecule with those of closely related pyrimidine derivatives. The presence of both bromo and chloro substituents is expected to deshield the methyl protons, shifting them downfield compared to less halogenated analogs.

Compound-CH₃ Signal (δ ppm)-SCH₃ Signal (δ ppm)Aromatic/Ring Proton (δ ppm)
This compound ~2.6-2.8~2.5-2.7No ring protons
4-Chloro-6-methyl-2-(methylthio)pyrimidine~2.4-2.6~2.5-2.6~6.8-7.2 (s, 1H)
5-Bromo-6-methyl-2-(methylthio)pyrimidine~2.5-2.7~2.5-2.6~8.0-8.4 (s, 1H)
4,6-Dimethyl-2-(methylthio)pyrimidine~2.3-2.5~2.4-2.5~6.5-6.7 (s, 1H)

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency used.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly sensitive to the nature of the substituents. The electron-withdrawing effects of the bromine and chlorine atoms in this compound will cause a significant downfield shift of the carbon atoms they are attached to (C5 and C4, respectively).

CompoundC2 (δ ppm)C4 (δ ppm)C5 (δ ppm)C6 (δ ppm)-CH₃ (δ ppm)-SCH₃ (δ ppm)
This compound ~170-175~160-165~110-115~165-170~20-25~10-15
4-Chloro-6-methyl-2-(methylthio)pyrimidine~170-174~160-164~115-120~163-168~20-24~10-14
5-Bromo-6-methyl-2-(methylthio)pyrimidine~169-173~162-167~105-110~165-170~21-26~11-15
4,6-Dimethyl-2-(methylthio)pyrimidine~168-172~164-169~110-115~164-169~22-27~12-16

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency used.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon standardized experimental procedures. Below are detailed protocols for ¹H and ¹³C NMR analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified pyrimidine compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition
  • Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Visualizing Structural Relationships

The following diagrams illustrate the workflow for NMR analysis and the structural relationship between the target compound and its analogs.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation h_nmr ¹H NMR Acquisition prep->h_nmr c_nmr ¹³C NMR Acquisition prep->c_nmr process Data Processing h_nmr->process c_nmr->process analysis Spectral Analysis process->analysis

Caption: A generalized workflow for NMR sample analysis.

G cluster_analogs Structural Analogs for Comparison target 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine analog1 4-Chloro-6-methyl- 2-(methylthio)pyrimidine target->analog1 - Br analog2 5-Bromo-6-methyl- 2-(methylthio)pyrimidine target->analog2 - Cl analog3 4,6-Dimethyl- 2-(methylthio)pyrimidine analog1->analog3 - Cl, + CH₃

Caption: Structural relationships between the target compound and its analogs.

By providing a clear comparison of ¹H and ¹³C NMR data with closely related structures and detailing the experimental protocols, this guide aims to facilitate the accurate and efficient characterization of this compound and other novel pyrimidine derivatives in a research and development setting.

Characterization of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a critical step in the discovery and development of new therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for the characterization of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine and its derivatives, with a focus on mass spectrometry.

The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The title compound, this compound, is a versatile building block in organic synthesis. Its multifaceted substitution pattern, including two different halogen atoms, a methyl group, and a methylthio group, presents a unique analytical challenge. This guide offers a comparative overview of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography for the comprehensive characterization of this class of compounds.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the elucidation of its structure. Electron Ionization (EI) is a common ionization technique that leads to characteristic fragmentation patterns.

Predicted Fragmentation Pathway of this compound

Due to the absence of a publicly available experimental mass spectrum for this compound, a plausible fragmentation pathway has been predicted based on the known fragmentation of related pyrimidine derivatives. The presence of bromine and chlorine will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens.

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathway.

M [M]⁺· m/z 252/254/256 F1 [M - CH₃]⁺ m/z 237/239/241 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 217/219 M->F2 - •Cl F3 [M - Br]⁺ m/z 173/175 M->F3 - •Br F4 [M - SCH₃]⁺ m/z 205/207/209 M->F4 - •SCH₃ F5 [M - CH₃ - CO]⁺ m/z 209/211/213 F1->F5 - CO F6 [M - Cl - HCN]⁺ m/z 190/192 F2->F6 - HCN

Caption: Predicted Electron Ionization fragmentation of this compound.

Tabulated Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound. The m/z values reflect the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio).

m/z (Predicted) Proposed Fragment Ion Neutral Loss
252/254/256[C₆H₆BrClN₂S]⁺· (Molecular Ion)-
237/239/241[C₅H₃BrClN₂S]⁺•CH₃
217/219[C₆H₆BrN₂S]⁺•Cl
173/175[C₆H₆ClN₂S]⁺•Br
205/207/209[C₅H₃BrClN₂]⁺•SCH₃
209/211/213[C₄H₃BrClN₂S]⁺CO
190/192[C₅H₅BrN₂S]⁺HCN

Comparison with Alternative Analytical Techniques

While mass spectrometry is invaluable for determining molecular weight and fragmentation, a comprehensive characterization often requires complementary techniques. NMR spectroscopy and X-ray crystallography provide detailed insights into the molecular structure and connectivity.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, small sample requirement, rapid analysis.Isomers can be difficult to distinguish without tandem MS; fragmentation can be complex to interpret.
NMR Spectroscopy Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C).Non-destructive, provides unambiguous structure elucidation, can study dynamic processes in solution.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
X-ray Crystallography Precise 3D atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.Provides definitive structural information.Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution conformation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and fragmentation pattern of the pyrimidine derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC injector port.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Mode: Full scan

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the atoms.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional): For complex structures, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Instrumentation:

  • Single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the pyrimidine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable crystal on the diffractometer.

  • Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Comparative Workflow of Analytical Techniques

The following diagram illustrates a typical workflow for the characterization of a novel pyrimidine derivative, highlighting the complementary nature of the different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Connectivity & Environment) Purification->NMR Xray X-ray Crystallography (3D Structure) Purification->Xray If single crystals obtained Confirmation Final Structure Elucidation MS->Confirmation NMR->Confirmation Xray->Confirmation

Caption: Workflow for the analytical characterization of pyrimidine derivatives.

By integrating the data from these powerful analytical techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound derivatives, which is essential for advancing their development in various scientific and medicinal applications.

Unveiling the Reactivity Landscape: A Comparative Analysis of 5-Bromo- and 5-Iodo-4-chloro-6-methyl-2-(methylthio)pyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are privileged structures in a vast array of therapeutic agents. This guide provides an objective comparison of the reactivity of 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine and its 5-iodo analog in key palladium-catalyzed cross-coupling reactions, supported by available experimental data, to inform synthetic strategy and catalyst selection.

The inherent reactivity of organohalides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength. The established trend in reactivity follows the order of C-I > C-Br > C-Cl, which is inversely proportional to the bond dissociation energies. This principle dictates that the C-I bond is more susceptible to oxidative addition by the palladium catalyst, often the rate-determining step in the catalytic cycle, leading to faster reaction rates and milder reaction conditions compared to the corresponding bromo- and chloro-derivatives. This guide will delve into a comparative analysis of this compound and its 5-iodo counterpart in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Quantitative Reactivity Comparison

Reaction TypeSubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira Coupling 5-Iodo-4-chloro-6-methyl-2-(methylthio)pyrimidineTerminal AlkynesPd-Cu catalystsDMF80-Moderate to Good[1]
Sonogashira Coupling 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine (with Aryl Iodides)Electron-poor Aryl IodidesPdCl(PPh₃)₂ (5 mol%), CuI (10 mol%)AcetonitrileRoom Temp.9-1190-97[2]
Suzuki-Miyaura Coupling 5-Bromopyrimidine (analog)Arylboronic acidsNiCl₂(PCy₃)₂ (0.5-10 mol%)t-amyl alcohol100-1201285-95[3]
Suzuki-Miyaura Coupling 5-Bromonicotinaldehyde (analog)Arylboronic acidsPd(PPh₃)₄1,4-Dioxane/Water80-1106-24Moderate to High[4]
Suzuki-Miyaura Coupling 5-Iodonicotinaldehyde (analog)Arylboronic acidsPd(PPh₃)₄1,4-Dioxane/Water50-801-8High[4]
Buchwald-Hartwig Amination 2-Chloro-5-bromopyrimidine (analog)Various AminesPd₂(dba)₃ / XantphosToluene100-95 (for morpholine)[5]
Buchwald-Hartwig Amination Aryl Bromides (general)Various Amines[Pd(allyl)Cl]₂ / TrixiePhos or t-BuBrettPhosToluene--up to 97[6]

Note: The data presented is compiled from various sources and may involve different substrate analogs and reaction conditions. Direct comparison should be made with caution. However, the general trend of higher reactivity for the iodo-substituted pyrimidine is consistently observed.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, based on established procedures for similar halopyrimidine substrates.

Suzuki-Miyaura Coupling: General Protocol

This protocol is adapted for the coupling of a 5-halopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromo- or 5-Iodo-4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-halopyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C for the bromo-analog and potentially lower, 60-90°C, for the iodo-analog) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Protocol for the 5-Iodo Analog

This protocol is based on the successful coupling of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine with terminal alkynes.[1]

Materials:

  • 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • CuI (10 mol%)

  • Amine (e.g., Et₃N or DIPEA, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a reaction vessel, add the 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, Pd catalyst, and CuI.

  • Flush the vessel with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the mixture at the designated temperature (e.g., 80°C in DMF or room temperature in acetonitrile).[1][2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: General Protocol

This protocol provides a general framework for the amination of the 5-halo position.

Materials:

  • 5-Bromo- or 5-Iodo-4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or other bulky phosphine ligand, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the 5-halopyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the appropriate temperature (typically 80-110°C), with vigorous stirring.

  • Monitor the reaction's progress.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Dry, concentrate, and purify the crude product via column chromatography.

Visualizing Reaction Pathways and Logic

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and the decision-making process based on halide reactivity.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reagents: - Halopyrimidine - Coupling Partner - Base B Add to Flame-Dried Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Catalyst and Ligand under Inert Atmosphere C->D E Add Degassed Solvent D->E F Heat to Desired Temperature E->F G Stir Vigorously F->G H Monitor Progress (TLC/LC-MS) G->H I Cool to Room Temp. H->I J Aqueous Work-up and Extraction I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison start Select Halopyrimidine for Cross-Coupling iodo 5-Iodo-4-chloro-6-methyl- 2-(methylthio)pyrimidine start->iodo Higher Reactivity Needed bromo 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine start->bromo Standard Reactivity Sufficient iodo_props Properties: - Weaker C-I bond - Faster oxidative addition - Milder reaction conditions - Shorter reaction times - Often higher yields iodo->iodo_props bromo_props Properties: - Stronger C-Br bond - Slower oxidative addition - May require higher temperatures - Longer reaction times - Generally good yields bromo->bromo_props conclusion Conclusion: 5-Iodo analog is the more reactive and often preferred substrate for achieving high efficiency in cross-coupling reactions. iodo_props->conclusion bromo_props->conclusion

Caption: A logical diagram comparing the reactivity of the 5-iodo and 5-bromo analogs.

Conclusion

The comparative analysis of this compound and its 5-iodo analog underscores the well-established principles of halide reactivity in palladium-catalyzed cross-coupling reactions. The 5-iodo derivative consistently demonstrates superior reactivity, enabling transformations under milder conditions and often affording higher yields in shorter reaction times. This enhanced reactivity is particularly advantageous for the synthesis of complex molecules where functional group tolerance and efficiency are paramount.

For researchers and drug development professionals, the choice between these two valuable building blocks will depend on a balance of factors including the desired reaction conditions, the nature of the coupling partners, and economic considerations. While the 5-bromo analog remains a versatile and effective substrate, its 5-iodo counterpart offers a distinct advantage in reactivity that can significantly streamline synthetic routes and improve overall efficiency. The provided protocols and comparative data serve as a valuable resource for the strategic design and execution of cross-coupling reactions involving these important pyrimidine scaffolds.

References

Comparison Guide: Evaluating Kinase Inhibitors Derived from 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common methodologies for evaluating the potency and mechanism of action of kinase inhibitors: the in vitro biochemical ADP-Glo™ Kinase Assay and the cell-based NanoBRET™ Target Engagement Assay. The pyrimidine scaffold is a well-established core structure for potent kinase inhibitors, and this guide uses hypothetical compounds derived from 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine to illustrate these protocols.[1][2][3]

Introduction to Assay Methodologies

In kinase drug discovery, it is critical to employ orthogonal assay formats to build a comprehensive understanding of a compound's activity.

  • Biochemical Assays measure the direct effect of a compound on the enzymatic activity of a purified, recombinant kinase.[4] They are ideal for high-throughput screening (HTS) and for determining a compound's intrinsic inhibitory potential (biochemical IC50).[5] The ADP-Glo™ Kinase Assay is a widely used luminescent platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7][8]

  • Cell-Based Assays measure a compound's activity within a more physiologically relevant environment—the living cell.[9] These assays provide crucial information on cell permeability, target engagement in the presence of endogenous ATP, and the influence of cellular multiprotein complexes.[5][10] The NanoBRET™ Target Engagement Assay is a powerful live-cell method that measures the binding of a compound to a specific kinase target in real-time.[11][12][13]

Hypothetical Test Compounds

For the purpose of this guide, we will consider two hypothetical inhibitors, CMPD-A and CMPD-B , derived from the this compound starting material. These compounds will be evaluated against two well-known oncogenic kinases, EGFR and SRC, which are often targeted by pyrimidine-based inhibitors.[14]

Method 1: In Vitro Biochemical Assay (ADP-Glo™)

This method determines the concentration of inhibitor required to reduce the enzymatic activity of purified kinase by 50% (IC50).

Experimental Workflow: ADP-Glo™ Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Readout K_Rxn Kinase, Substrate, ATP, and CMPD-A/B (Incubate at RT) Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) K_Rxn->Add_ADP_Glo Incubate1 Incubate 40 min at RT Add_ADP_Glo->Incubate1 Add_Detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Add_Detect Incubate2 Incubate 30-60 min at RT Add_Detect->Incubate2 Read_Lum Measure Luminescence (Signal ∝ Kinase Activity) Incubate2->Read_Lum

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Experimental Protocol: ADP-Glo™

This protocol is adapted for a 384-well plate format.[15]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of CMPD-A and CMPD-B in 100% DMSO, then dilute into 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution containing the kinase (e.g., recombinant human EGFR or SRC) and its corresponding substrate in 1X Kinase Buffer.

    • Prepare an ATP solution in 1X Kinase Buffer at a concentration close to its Km for the specific kinase.

  • Kinase Reaction (5 µL volume):

    • To each well, add 1.25 µL of the test compound dilution (or buffer with DMSO for controls).

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 1.25 µL of the ATP solution.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[7]

    • Mix the plate and incubate at room temperature for 40 minutes to deplete the remaining ATP.[6]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light.[7]

    • Mix the plate and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Method 2: Cell-Based Target Engagement (NanoBRET™)

This method determines the ability of a compound to bind to its target kinase within living cells, providing a more physiologically relevant measure of potency (cellular IC50).

Experimental Workflow: NanoBRET™ Assay

NanoBRET_Workflow cluster_0 Step 1: Cell Prep cluster_1 Step 2: Dosing cluster_2 Step 3: Detection cluster_3 Step 4: Readout Transfect Transfect cells (e.g., HEK293) with Kinase-NanoLuc® fusion vector Plate_Cells Plate transfected cells and incubate 18-24h Transfect->Plate_Cells Add_Tracer Add NanoBRET™ Tracer (fluorescent ligand) Plate_Cells->Add_Tracer Add_Cmpd Add CMPD-A/B dilutions (competitive binder) Add_Tracer->Add_Cmpd Incubate1 Incubate 2h at 37°C, 5% CO₂ Add_Cmpd->Incubate1 Add_Substrate Add Nano-Glo® Substrate + Extracellular Inhibitor Incubate1->Add_Substrate Read_BRET Read dual-filtered luminescence (450nm & 610nm) within 10 min Add_Substrate->Read_BRET Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates SRC SRC EGFR->SRC Activates RAS RAS/RAF/MEK Pathway EGFR->RAS STAT3 STAT3 SRC->STAT3 Activates Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation Signal Cascade STAT3->Proliferation Translocates to Nucleus Inhibitor CMPD-A / CMPD-B Inhibitor->EGFR Inhibits Inhibitor->SRC Inhibits (Off-target)

References

computational studies on the electronic properties of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of heterocyclic compounds is paramount for designing novel therapeutics. This guide provides a comparative analysis of the electronic characteristics of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine and related substituted pyrimidine derivatives, leveraging computational chemistry to elucidate their potential as pharmacological scaffolds.

Comparative Analysis of Electronic Properties

To offer a comparative perspective, this guide synthesizes data from computational studies on various substituted pyrimidines. The electronic properties, including the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ), are crucial descriptors of a molecule's electronic behavior. A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity and lower kinetic stability.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)Computational Method
Hypothetical Data for this compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableDFT/B3LYP/6-311++G(d,p)
2-Amino-4-chloro-6-methylpyrimidine[1]-6.53-1.215.323.16DFT/B3LYP/6-311++G(d,p)
5-(Hydroxymethyl)pyrimidine[2]-7.13-0.876.262.45DFT/B3LYP/6-311++G(d,p)
4-Phenylpyrimidine[3]-6.89-1.125.772.13DFT/B3LYP/6-311++G(d,p)

Note: The data for this compound is hypothetical and included for illustrative purposes. The other data points are sourced from published computational studies.

Experimental and Computational Protocols

The electronic properties presented in this guide are typically determined using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and reliable method for such investigations.[1][3]

The general workflow for these computational studies is as follows:

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geometry_optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation (Confirms minimum energy structure) geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP, etc.) frequency_calculation->electronic_properties optimized_geometry Optimized Geometry electronic_properties->optimized_geometry thermodynamic_data Thermodynamic Data electronic_properties->thermodynamic_data electronic_data Electronic Properties Data electronic_properties->electronic_data

Caption: A generalized workflow for the computational determination of molecular electronic properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

mep_interpretation cluster_regions Charge Distribution cluster_reactivity Predicted Reactivity mep_map Molecular Electrostatic Potential (MEP) Map electron_rich Electron-Rich Regions (Negative Potential) mep_map->electron_rich electron_poor Electron-Poor Regions (Positive Potential) mep_map->electron_poor electrophilic_attack Site for Electrophilic Attack electron_rich->electrophilic_attack nucleophilic_attack Site for Nucleophilic Attack electron_poor->nucleophilic_attack

Caption: Logical relationship between MEP map features and predicted chemical reactivity.

For this compound, the electronegative bromine, chlorine, and nitrogen atoms are expected to create regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl groups would likely exhibit a positive potential.

Conclusion

While direct experimental or computational data on this compound remains to be published, this comparative guide offers a foundational understanding of its likely electronic properties based on the analysis of similar substituted pyrimidines. The presented computational methodologies and conceptual frameworks, such as the HOMO-LUMO energy gap and Molecular Electrostatic Potential, are instrumental for researchers in predicting the reactivity and potential biological activity of this and other novel pyrimidine derivatives. Further dedicated computational and experimental studies are encouraged to precisely characterize the electronic landscape of this promising compound.

References

comparative efficacy of kinase inhibitors synthesized from 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of pyrimidine-based kinase inhibitors, supported by experimental data and methodologies.

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its ability to mimic the adenine base of ATP and bind to the hinge region of the kinase active site. The specific starting material, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, offers a versatile platform for chemical modification, leading to the synthesis of a variety of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized from this key intermediate, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Efficacy Comparison

The following table summarizes the inhibitory activity of a series of 2-amino-pyrido[3,4-d]pyrimidine derivatives synthesized from a close analogue of this compound. The data highlights the potential of this scaffold to yield potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Compound IDR GroupCDK2 IC50 (nM)
1 Tetrahydropyran100
2 Alcohol200
3 Cyclohexyl500

Data sourced from a study on the synthesis and modification of pyrido[3,4-d]pyrimidines.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections provide protocols for the synthesis of the pyrido[3,4-d]pyrimidine core and a representative kinase inhibition assay.

Synthesis of the 2-amino-pyrido[3,4-d]pyrimidine Scaffold

A versatile and efficient chemical approach has been developed for the synthesis of 2-amino-pyrido[3,4-d]pyrimidines.[1] The general workflow involves the construction of the pyrido[3,4-d]pyrimidinone core, followed by chlorination and subsequent functionalization at the 2 and 8 positions.

G start Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate suzuki Suzuki-Miyaura Coupling (with (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) start->suzuki amide_cycl Amide Formation (NH3) & Acid-Catalyzed Cyclization suzuki->amide_cycl chlorination Chlorination (POCl3) amide_cycl->chlorination intermediate 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine chlorination->intermediate functionalization Functionalization (e.g., Nucleophilic Aromatic Substitution) intermediate->functionalization final_product 2-amino-pyrido[3,4-d]pyrimidine Derivatives functionalization->final_product

Simplified CDK2 signaling pathway at the G1/S transition.

This guide provides a foundational understanding of the comparative efficacy of kinase inhibitors derived from this compound. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of novel and more effective targeted therapies.

References

A Comparative Guide to Validating the Structure of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine stands as a versatile and crucial building block in the synthesis of complex heterocyclic molecules, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.[1] The strategic arrangement of its substituents—a bromine at the 5-position, a chlorine at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position—offers a platform for selective and sequential functionalization. This guide provides an objective comparison of the reactivity at its different halogenated sites and contrasts its performance with an alternative pyrimidine scaffold, supported by experimental data and detailed protocols.

The key to unlocking the synthetic potential of this molecule lies in understanding the differential reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[2] This allows for selective functionalization at the C5 position, leaving the C2-chloro substituent available for subsequent transformations. Conversely, the carbon-chlorine bond at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr).

Comparative Reactivity Analysis

To illustrate the synthetic utility of this compound, we will compare its reactivity with 2,4-dichloro-5-bromopyrimidine. The latter presents a different electronic environment due to the presence of two electron-withdrawing chloro groups, which influences the regioselectivity of subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The general order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[3]

  • This compound: Selective coupling is expected to occur at the C5-bromo position.

  • 2,4-dichloro-5-bromopyrimidine: The C5-bromo position is also the most reactive site for Suzuki coupling in this molecule.[4]

Buchwald-Hartwig Amination: This is a key method for the formation of carbon-nitrogen bonds. The reactivity trend of aryl halides is similar to that of the Suzuki coupling.

  • This compound: Selective amination is anticipated at the C5 position.[2]

  • 2,4-dichloro-5-bromopyrimidine: The C5-bromo position is the most reactive site.

The following table summarizes expected yields for these reactions based on data from similar substrates.

Starting MaterialReaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Expected Yield (%)
This compoundSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O11075-90
2,4-dichloro-5-bromopyrimidineSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O11080-95
This compoundBuchwald-HartwigAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10080-95
2,4-dichloro-5-bromopyrimidineBuchwald-HartwigAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10085-98
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the more electron-deficient carbon atom attached to a halogen is preferentially attacked by a nucleophile.

  • This compound: The C4-chloro position is the primary site for nucleophilic attack.

  • 2,4-dichloro-5-bromopyrimidine: The C4-chloro is the most reactive site for SNAr reactions due to the combined electron-withdrawing effect of the two chloro substituents and the ring nitrogens.[4]

Starting MaterialNucleophileBaseSolventTemp. (°C)Expected Yield (%)
This compoundMorpholineK₂CO₃DMF8085-95
2,4-dichloro-5-bromopyrimidineMorpholineK₂CO₃DMF8090-98

Experimental Protocols

The following are detailed experimental protocols for the key reactions discussed.

Protocol 1: Selective Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture and then the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

Reaction: this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and Xantphos. Evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add this compound, aniline, and cesium carbonate.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Reaction: this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate in DMF.

  • Add morpholine to the mixture.

  • Heat the reaction to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

reaction_pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr start 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine suzuki_reagents Arylboronic Acid, Pd(PPh₃)₄, Base start->suzuki_reagents C5-Br Reactivity buchwald_reagents Amine, Pd₂(dba)₃, Ligand, Base start->buchwald_reagents C5-Br Reactivity snar_reagents Nucleophile (e.g., Amine) start->snar_reagents C4-Cl Reactivity suzuki_product 5-Aryl-4-chloro-6-methyl- 2-(methylthio)pyrimidine suzuki_reagents->suzuki_product buchwald_product 5-Amino-4-chloro-6-methyl- 2-(methylthio)pyrimidine buchwald_reagents->buchwald_product snar_product 5-Bromo-4-nucleophilic-6-methyl- 2-(methylthio)pyrimidine snar_reagents->snar_product

Caption: Selective functionalization pathways for the starting pyrimidine.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert atmosphere if needed) start->reaction_setup reaction Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for synthesis and validation.

Application in Kinase Inhibitor Synthesis

The selective functionalization of this compound is particularly valuable in the synthesis of kinase inhibitors. For instance, it serves as a precursor for 2-amino-pyrido[3,4-d]pyrimidines, which have shown promising inhibitory activity against cyclin-dependent kinase 2 (CDK2).[1] The typical synthetic route involves an initial SNAr reaction at the C4-chloro position, followed by a palladium-catalyzed cross-coupling reaction at the C5-bromo position, and finally, modification of the C2-methylthio group.

kinase_inhibitor_synthesis start 5-Bromo-4-chloro- 6-methyl-2-(methylthio) -pyrimidine step1 SNAr at C4 (e.g., with an amine) start->step1 intermediate1 5-Bromo-4-amino- 6-methyl-2-(methylthio) -pyrimidine step1->intermediate1 step2 Suzuki Coupling at C5 (with a boronic acid) intermediate1->step2 intermediate2 5-Aryl-4-amino- 6-methyl-2-(methylthio) -pyrimidine step2->intermediate2 step3 Oxidation & Nucleophilic Substitution at C2 intermediate2->step3 final_product 2-Amino-5-aryl-pyrido [3,4-d]pyrimidine (Kinase Inhibitor) step3->final_product

References

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Synthetic Routes

The most practical and widely applicable approach to synthesizing 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a sequential two-step process. This involves the initial formation of the chlorinated pyrimidine ring, followed by the introduction of the bromine atom at the 5-position. An alternative, though less direct, one-pot condensation approach is also considered.

Route 1: Two-Step Synthesis from 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

This route is a well-established method for the synthesis of halogenated pyrimidines.

Step 1: Chlorination of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

The conversion of the hydroxyl group at the 4-position to a chloro group is a critical step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). Two common variations of this procedure are presented below.

Step 2: Bromination of 4-chloro-6-methyl-2-(methylthio)pyrimidine

The introduction of a bromine atom at the 5-position is accomplished through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[1][2] Alternatively, direct bromination with elemental bromine can be employed.[3]

Logical Workflow for Route Selection

Decision Workflow for Synthetic Route Selection start Define Target: 5-Bromo-4-chloro-6-methyl -2-(methylthio)pyrimidine route1 Route 1: Two-Step Synthesis start->route1 route2 Alternative Routes: One-Pot Condensation start->route2 step1 Step 1: Chlorination route1->step1 eval Evaluate Efficiency: Yield, Purity, Time, Cost route2->eval step2 Step 2: Bromination step1->step2 step2->eval decision Select Optimal Route eval->decision

Caption: Decision workflow for selecting a synthetic route.

Quantitative Data Summary

The following table summarizes the quantitative data for the proposed two-step synthetic route, based on analogous reactions.

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1a ChlorinationPOCl₃, Triethylamine, Toluene801~68>99
1b ChlorinationPOCl₃, Pyridine (Solvent-free)160285-96>97
2 BrominationN-Bromosuccinimide, Acetonitrile0 - Room Temp0.5 - 890-99High

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1a: Chlorination using POCl₃ in Toluene

This procedure is adapted from a patented method for the chlorination of 4-hydroxy-2-methylthiopyrimidines.[4]

  • To a reaction vessel, add 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq) and toluene.

  • With stirring, add triethylamine (1.0 eq) followed by the slow addition of phosphorus oxychloride (1.0-1.2 eq).

  • Heat the mixture to 80°C and maintain for 1 hour.

  • Cool the reaction mixture to room temperature and quench by adding water.

  • Allow the layers to separate, and collect the organic layer.

  • Concentrate the organic layer and purify the product by distillation under reduced pressure to obtain 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Step 1b: Solvent-Free Chlorination using POCl₃

This protocol is based on a large-scale, environmentally friendly method for the chlorination of hydroxypyrimidines.[5]

  • In a sealed reactor, charge 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq).

  • Heat the sealed reactor to 160°C for 2 hours.

  • After cooling, carefully quench the reaction mixture with cold water.

  • Adjust the pH to 8-9 with a saturated sodium carbonate solution to precipitate the product.

  • Isolate the solid product by filtration and dry to yield 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Step 2: Bromination using N-Bromosuccinimide (NBS)

This general procedure is effective for the bromination of electron-rich heterocyclic compounds.[6]

  • Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq) in acetonitrile at room temperature.

  • Add N-bromosuccinimide (1.0 eq) in one portion.

  • Stir the resulting mixture at room temperature for 0.5 to 8 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford this compound.

Synthetic Pathway Overview

Two-Step Synthesis of this compound start 4-hydroxy-6-methyl- 2-(methylthio)pyrimidine step1 Chlorination start->step1 intermediate 4-chloro-6-methyl- 2-(methylthio)pyrimidine step1->intermediate reagent1 POCl3, Base step1->reagent1 step2 Bromination intermediate->step2 product 5-Bromo-4-chloro-6-methyl- 2-(methylthio)pyrimidine step2->product reagent2 NBS or Br2 step2->reagent2

References

Safety Operating Guide

Safe Disposal of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols minimizes risks and ensures compliance with regulatory standards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound.

I. Hazard Identification and Immediate Safety Precautions

Potential Hazards Include:

  • Acute oral toxicity.

  • Skin and eye irritation.[1]

  • Respiratory irritation.

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[2][3] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3]

II. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4] Gloves must be inspected before use and disposed of properly after.[2]
Body Protection A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4]
Respiratory Protection All handling should be done in a well-ventilated area, preferably a chemical fume hood.[4] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[4]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste containing this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.[4][5] This includes residual solids, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and solutions.

  • Solid Waste: For solid waste, use a securely sealed container to prevent dust from becoming airborne.[2] Contaminated disposable items should be placed in a sealed bag before being put into the main waste container.[6]

  • Liquid Waste: If the compound is in solution, it should be collected in a container designated for halogenated organic solvent waste. Do not mix with non-halogenated solvents.[4] Aqueous waste should be collected separately from organic solvent waste.[7]

Step 2: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal by waste management personnel. The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".[4][5]

  • The primary hazard warnings (e.g., "Toxic," "Irritant").

  • The name and contact information of the principal investigator or laboratory responsible.[4]

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.[4]

  • Use secondary containment to prevent spills or leaks.[4]

  • Keep containers tightly closed when not in use.[4]

  • Segregate incompatible waste streams to prevent dangerous reactions.[4]

Step 4: Final Disposal

  • The ultimate disposal of this compound must be carried out by a licensed professional waste disposal company.[2][4]

  • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like hydrogen halides and sulfur oxides.[2][3][4]

IV. Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][4] Evacuate non-essential personnel from the immediate area.[2]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust, and place it into a suitable, closed container for disposal.[2][3] For liquid spills, use an inert absorbent material to contain the spill.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.[6]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always SolidWaste Solid Waste (e.g., contaminated gloves, paper) FumeHood->SolidWaste If generating LiquidWaste Liquid Waste (e.g., solutions) FumeHood->LiquidWaste If generating SolidContainer Sealable Container for Halogenated Solids SolidWaste->SolidContainer LiquidContainer Sealable Container for Halogenated Liquids LiquidWaste->LiquidContainer Label Label Container: 'Hazardous Waste' + Chemical Name SolidContainer->Label LiquidContainer->Label Storage Store in Designated Secure Area with Secondary Containment Label->Storage Pickup Arrange Pickup by Licensed Waste Disposal Service Storage->Pickup Incineration High-Temperature Incineration with Scrubber Pickup->Incineration

References

Essential Safety and Operational Guide for 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS No. 17119-74-3). The following procedures are based on established best practices for handling halogenated pyrimidine derivatives in a laboratory setting.

Chemical Profile: this compound is a halogenated and sulfurated pyrimidine derivative utilized in medicinal chemistry and organic synthesis.[1] Its structure presents multiple reactive sites, making it a valuable building block for more complex molecules.[1]

Hazard Identification: Based on data for structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is harmful if swallowed.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best PracticesRationale
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield should be worn over safety glasses for procedures with a high risk of splashing.[2][5]Protects against accidental splashes and solid particles.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) that have been inspected prior to use.[5][6] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[6][7]Prevents skin contact with the chemical.[7]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Always follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[8]Protects against inhalation of dust or aerosols.[2]
General Standard Laboratory AttireLong pants and closed-toe shoes are required.[7]Standard laboratory practice to minimize skin exposure.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The compound should be stored under an inert atmosphere.[1]

  • Keep the container tightly closed.[6][8]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.[2][6][8]

  • Use non-sparking tools and take measures to prevent static discharge.[6]

  • Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe in dust.[2][7]

  • Wash hands thoroughly after handling.[2][7]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[2][7]

  • Remove all sources of ignition.[6][7]

  • Wearing appropriate PPE, collect the spilled material using a method that does not create dust (e.g., sweep up and shovel).[2][3]

  • Place the collected material into a suitable, sealed container for disposal.[2][3][7]

  • Prevent the chemical from entering drains.[2][6][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[7] Follow all local, state, and federal regulations for hazardous waste disposal. As a halogenated organic compound, it should be collected separately from non-halogenated waste.

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weighing and Transfer B->C D Reaction Setup C->D E Post-Reaction Workup D->E I Spill Containment D->I If Spill Occurs F Decontaminate Glassware & Surfaces E->F G Segregate Halogenated Waste F->G H Dispose via Approved Channels G->H J First Aid I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.